Trimegestone
Description
This compound has been used in trials studying the treatment of Postmenopause.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
ligand for progesterone recepto
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-MTZCLOFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317995 | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74513-62-5 | |
| Record name | Trimegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimegestone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimegestone mechanism of action in endometrial cells
An In-Depth Technical Guide to the Mechanism of Action of Trimegestone in Endometrial Cells
Introduction
This compound is a potent, orally active synthetic 19-norpregnane progestin developed for use in hormone replacement therapy (HRT) and contraception.[1][2][3] Its primary therapeutic role in HRT is to oppose the proliferative effects of estrogen on the endometrium, thereby preventing endometrial hyperplasia.[4][5] This guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on human endometrial cells, intended for researchers, scientists, and drug development professionals.
Core Mechanism: Progesterone Receptor Binding and Selectivity
The physiological actions of this compound are mediated primarily through its interaction with the nuclear progesterone receptor (PR).[4][5] this compound is a high-affinity ligand for the PR, demonstrating a potency greater than that of other commonly used progestins such as medroxyprogesterone acetate (MPA) and norethindrone (NET).[6] A key characteristic of this compound is its high selectivity for the PR. It possesses a weak affinity for the androgen receptor (AR), where it can exert modest anti-androgenic effects, and low to negligible affinity for the glucocorticoid (GR), mineralocorticoid (MR), and estrogen receptors (ER).[3][6] This favorable selectivity profile minimizes the potential for off-target side effects.[3][6]
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinity of this compound and comparator progestins for various steroid hormone receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
| This compound | IC50 = 3.3 nM (rat PR)[1][3] | Low Affinity[6] | Low Affinity[6] |
| Medroxyprogesterone Acetate (MPA) | IC50 = 53.3 nM (rat PR)[3] | Androgenic Activity[3] | Binds to GR[3] |
| Norethindrone (NET) | Less potent than this compound[6] | - | - |
| Levonorgestrel (LNG) | Less potent than this compound[6] | - | - |
| Progesterone | - | Qualitatively similar profile to TMG[6] | - |
Genomic Signaling Pathway
Upon binding this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[4] Within the nucleus, the activated this compound-PR complex functions as a transcription factor. It binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[4] This interaction recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription, which ultimately orchestrates the physiological response of the endometrial cell.[4]
Cellular Effects in the Endometrium
This compound induces profound changes in both the stromal and epithelial compartments of the endometrium, transforming it into a secretory state that is non-receptive to implantation and resistant to the proliferative stimuli of estrogen.
Effects on Endometrial Stromal Cells
-
Decidualization: this compound is a potent inducer of decidualization, a process where endometrial stromal fibroblasts differentiate into specialized secretory decidual cells. This is a hallmark of progestogenic action and is essential for preparing the endometrium for pregnancy. Key markers of decidualization, prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1), are significantly upregulated by progestins.[7][8][9]
-
Regulation of Matrix Metalloproteinases (MMPs): Endometrial integrity is maintained by the balance of MMPs and their inhibitors. Progesterone and potent progestins like this compound are known to suppress the expression of certain MMPs, such as MMP-1 and MMP-3, in endometrial stromal cells.[10] This suppression is critical for stabilizing the endometrial lining and preventing unscheduled bleeding.[4][10]
Effects on Endometrial Epithelial Cells
-
Anti-proliferative Action: this compound effectively antagonizes the proliferative effects of estrogen on the uterine epithelium.[6] This action is fundamental to its role in preventing endometrial hyperplasia in women receiving estrogen therapy.
-
Secretory Transformation: It induces the glandular differentiation of the uterine endometrium, causing the glands to become tortuous and secrete glycoproteins, a characteristic of the luteal or secretory phase of the menstrual cycle.[6][11] Studies have shown that doses from 0.10 mg to 0.50 mg/day effectively induce secretory transformation in the endometrium of postmenopausal women on estrogen therapy.[11]
Effects on Endometrial Leukocytes and Proliferation
A dose-ranging study in postmenopausal women evaluated the effect of this compound (0.05, 0.1, 0.25, and 0.5 mg/day) on endometrial leukocyte populations.[12][13]
-
The dose of this compound did not significantly alter the mean counts of CD45+ (total leukocytes), CD56+ (uterine natural killer cells), or CD3+ (T-lymphocytes) cells.[12][13] The expression of these markers in this compound-treated endometrium was comparable to that seen in the proliferative and early secretory phases of the natural menstrual cycle.[12][13]
-
However, the expression of the proliferation marker Ki-67 and the population of proliferating leukocytes (CD45+/Ki-67+) was found to be similar to the low levels seen during the menstrual phase of the natural cycle, underscoring the anti-proliferative effect of this compound.[12][13]
Summary of Cellular Effects
| Target Cell Type | Primary Effect | Key Molecular Changes |
| Stromal Cells | Induces Decidualization; Stabilizes Extracellular Matrix | ↑ Prolactin (PRL)[7][9]↑ IGFBP-1[7][9]↓ MMP-1[10]↓ MMP-3[10] |
| Epithelial Glandular Cells | Inhibits Proliferation; Induces Secretory Activity | Antagonizes Estrogen-induced proliferation[6]Promotes glandular differentiation[6][11] |
| Endometrial Leukocytes | Minimal effect on population density; Reduces proliferation | No significant change in CD45+, CD56+, CD3+ cell counts[12][13]↓ Ki-67 expression (similar to menstrual phase)[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize the action of this compound.
Cell Culture
-
Human Endometrial Stromal Cells (HESC): Primary HESCs are isolated from endometrial biopsies. Cells are cultured in a base medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics. For decidualization studies, cells are often treated with estradiol to prime them, followed by treatment with a progestin like this compound.[8][10]
-
Cell Lines (T47D, Ishikawa): T47D (human breast cancer) and Ishikawa (human endometrial adenocarcinoma) cells are commonly used models as they express progesterone receptors. They are maintained in standard culture media (e.g., RPMI-1640 or MEM) with FBS and antibiotics. Before hormone treatment, cells are typically steroid-starved in phenol red-free medium with charcoal-stripped FBS to reduce background hormonal effects.[3][14]
Receptor Binding Assays
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Methodology (Competitive Binding):
-
Prepare cytosolic fractions containing the receptor of interest from target tissues (e.g., rat uterus for PR) or cells.
-
Incubate a constant amount of a radiolabeled ligand (e.g., [³H]promegestone) with the receptor preparation.
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
After incubation, separate the bound from unbound radioligand (e.g., using hydroxylapatite).
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.[3]
-
Reporter Gene Assays (Luciferase Assay)
-
Objective: To measure the transcriptional activity induced by a ligand-receptor complex.
-
Methodology:
-
Transfect cells (e.g., HESC-T or A549) with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter containing hormone response elements (HREs/PREs).[3]
-
If the cells lack the necessary receptors, co-transfect with plasmids expressing the human PR.
-
Treat the transfected cells with various concentrations of this compound.
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[3]
-
Gene and Protein Expression Analysis
-
qRT-PCR (for mRNA):
-
Isolate total RNA from treated and control cells.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Amplify specific gene targets (e.g., MMP-1, PRL) using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.
-
Quantify the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH).[10]
-
-
ELISA (for secreted proteins):
-
Collect the culture medium from treated and control cells.
-
Use a specific enzyme-linked immunosorbent assay (ELISA) kit for the protein of interest (e.g., PRL, IGFBP-1).
-
Quantify the protein concentration by measuring the colorimetric or fluorescent signal, based on a standard curve.[9]
-
-
Immunohistochemistry (for tissue protein localization):
-
Fix, embed, and section endometrial tissue biopsies.
-
Incubate sections with a primary antibody specific to the target protein (e.g., Ki-67, CD45).
-
Add a labeled secondary antibody that binds to the primary antibody.
-
Use a detection system (e.g., DAB chromogen) to visualize the location and intensity of the protein.
-
Count positive cells and analyze the distribution under a microscope.[12][15]
-
Conclusion
This compound is a potent and highly selective progestin that exerts its effects on endometrial cells primarily through the nuclear progesterone receptor. Its mechanism of action involves binding to the PR, which then acts as a transcription factor to modulate a specific set of target genes. This genomic signaling cascade results in the inhibition of estrogen-driven proliferation, the induction of a secretory phenotype in the glandular epithelium, and the decidualization of the endometrial stroma. These actions, supported by robust in vitro and in vivo data, establish this compound as an effective agent for providing endometrial protection in hormone replacement therapy regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin-like growth factor regulation of human endometrial stromal cell function: coordinate effects on insulin-like growth factor binding protein-1, cell proliferation and prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factor binding protein-1 induces decidualization of human endometrial stromal cells via alpha5beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endometrial effects of three doses of this compound, a new orally active progestogen, on the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The distribution of endometrial leukocytes and their proliferation markers in this compound-treated postmenopausal women compared to the endometrium of the natural cycle: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Trimegestone: A Technical Guide to Progesterone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the progesterone receptor (PR) binding affinity of trimegestone, a potent synthetic progestin. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the molecular interactions and experimental evaluation of this compound.
Core Topic: this compound's High Affinity for the Progesterone Receptor
This compound is a 19-norpregnane synthetic progestogen that exhibits a high and specific affinity for the progesterone receptor.[1][2] This strong binding affinity is a key determinant of its potent progestogenic activity, which is leveraged in applications such as hormone replacement therapy and contraception.[3][4] Its mechanism of action involves mimicking the effects of natural progesterone by binding to and activating progesterone receptors, which in turn modulate the transcription of target genes.[3][4]
Quantitative Data: Progesterone Receptor Binding Affinity
The relative binding affinity (RBA) of this compound for the progesterone receptor has been quantified in several studies, consistently demonstrating a significantly higher affinity than endogenous progesterone and other synthetic progestins. The data from these studies are summarized in the table below for ease of comparison.
| Compound | Relative Binding Affinity (RBA) vs. Progesterone (%) | IC50 (nM) | Receptor Source |
| This compound | 588[5][6] | - | Recombinant human progesterone receptor |
| This compound | 690[5] | - | Rabbit uterus progesterone receptor |
| This compound | - | 3.3[7] | Rat progesterone receptor |
| Progesterone | 100[5] | - | Rabbit uterus progesterone receptor |
| Medroxyprogesterone Acetate | 451[5] | - | Rabbit uterus progesterone receptor |
| Norethindrone | 145[5] | - | Rabbit uterus progesterone receptor |
| Levonorgestrel | - | - | - |
Note: RBA values can vary depending on the experimental conditions and the source of the receptor.
This compound's high affinity for the progesterone receptor is coupled with a low affinity for other steroid receptors, such as the androgen, glucocorticoid, and mineralocorticoid receptors, and no measurable affinity for the estrogen receptor.[1][2] This selectivity contributes to its favorable pharmacological profile.[1]
Experimental Protocols: Determining Progesterone Receptor Binding Affinity
The binding affinity of this compound to the progesterone receptor is typically determined using a competitive binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a labeled ligand (e.g., a radiolabeled or fluorescently-tagged progestin) from the progesterone receptor.
Principle of the Competitive Binding Assay
The assay relies on the principle of competitive inhibition. A fixed concentration of progesterone receptors and a labeled ligand are incubated together. In the absence of a competitor, the labeled ligand binds to the receptors, generating a maximum signal. When increasing concentrations of an unlabeled competitor are added, the competitor vies for the same binding sites on the receptor. This results in a dose-dependent decrease in the amount of labeled ligand that can bind, and thus a decrease in the measured signal. The concentration of the competitor that inhibits 50% of the labeled ligand binding is known as the IC50, which is a measure of the competitor's binding affinity.
Detailed Methodology: Representative Competitive Binding Assay Protocol
The following is a representative protocol for a competitive binding assay to determine the IC50 of this compound for the progesterone receptor. This protocol is based on established methodologies described in the scientific literature.
1. Materials and Reagents:
-
Progesterone Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit or rat uterus) or a purified recombinant human progesterone receptor.[5][8]
-
Labeled Ligand: A high-affinity radiolabeled progestin such as [³H]-promegestone (R5020) or a fluorescently-tagged progesterone ligand.[9]
-
Unlabeled Competitor: this compound and a reference compound (e.g., unlabeled progesterone).
-
Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer containing molybdate and dithiothreitol).
-
Scintillation Cocktail (for radioligand binding assays) or a suitable buffer for fluorescence polarization.
-
Multi-well plates (e.g., 96-well plates).
-
Instrumentation: A scintillation counter or a fluorescence polarization plate reader.
2. Experimental Procedure:
-
Preparation of Receptor Cytosol (if applicable):
-
Homogenize the uterine tissue in cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.[8]
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of the progesterone receptor preparation to each well.
-
Add a fixed concentration of the labeled ligand to each well.
-
Add increasing concentrations of this compound or the reference compound to the wells. Include control wells with no competitor (for maximum binding) and wells with a large excess of unlabeled progesterone (for non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
For Radioligand Assays: Add a dextran-coated charcoal suspension to each well to adsorb the unbound radioligand. Centrifuge the plate and collect the supernatant containing the receptor-bound radioligand.
-
For Fluorescence Polarization Assays: No separation step is required as the assay is homogeneous.[9]
-
-
Detection and Data Analysis:
-
For Radioligand Assays: Add the supernatant to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For Fluorescence Polarization Assays: Measure the fluorescence polarization in each well using a plate reader.
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Mandatory Visualizations
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway activated by this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining binding affinity via competitive assay.
References
- 1. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Portico [access.portico.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
The Pharmacological Profile of Trimegestone: A Selective Progestin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a synthetic 19-norpregnane progestin that has garnered significant interest for its potent and highly selective progestational activity. Developed for use in hormone therapy and contraception, its pharmacological profile is distinguished by a high affinity for the progesterone receptor (PR) coupled with minimal affinity for other steroid hormone receptors, thereby reducing the potential for off-target side effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, in vivo activity, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound, facilitating a comparative analysis of its potency and selectivity.
Table 1: In Vitro Receptor Binding Affinity of this compound and Reference Progestins
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound | High Affinity | Weak Affinity | Weak Affinity | Weak Affinity | No Affinity |
| Medroxyprogesterone Acetate (MPA) | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | No Affinity |
| Norethindrone (NET) | High Affinity | Moderate Affinity | Low Affinity | No Affinity | No Affinity |
| Levonorgestrel (LNG) | High Affinity | High Affinity | Low Affinity | No Affinity | No Affinity |
This table provides a qualitative summary based on multiple sources indicating this compound's high selectivity for the PR.[1][2][3]
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | This compound EC50 | Medroxyprogesterone Acetate (MPA) EC50 |
| Alkaline Phosphatase Activity | T47D | Potency | 0.1 nM | Comparable to this compound |
| Cell Proliferation | T47D | Potency | 0.02 nM | Comparable to this compound |
| HRE-tk-luciferase Activity | HESC-T (ER-transfected) | Potency | 0.2 nM | 0.2 nM |
| HRE-tk-luciferase Activity | A549 (GR-positive, PR-negative) | Glucocorticoid Activity | No effect | ~30 nM |
Data compiled from studies characterizing the in vitro progestational and selectivity profile of this compound.[4]
Table 3: In Vivo Progestomimetic Activity of this compound
| Test | Animal Model | This compound Potency | Comparison |
| Endometrial Transformation | Rabbit | More potent than reference progestins | 30 times more potent than MPA and 60 times more potent than NET.[2][3] |
| Anti-ovulatory Activity | Rat | Potent | Orally active in inhibiting ovulation. |
| Deciduoma Formation | Rat | Effective | Induces deciduoma formation, indicating uterine receptivity.[2] |
| Pregnancy Maintenance | Rat | Effective | Successfully maintains pregnancy in ovariectomized rats.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Competitive Radioligand Binding Assay for Progesterone Receptor Affinity
-
Objective: To determine the binding affinity of this compound for the progesterone receptor relative to other steroids.
-
Materials:
-
Target Receptor: Human progesterone receptor (recombinant or from tissue homogenates, e.g., rabbit uterus).
-
Radioligand: [3H]-Promegestone (R5020) or other high-affinity PR ligand.
-
Test Compound: this compound and reference progestins (e.g., Medroxyprogesterone Acetate).
-
Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.
-
Separation Method: Hydroxylapatite assay or dextran-coated charcoal to separate bound from free radioligand.
-
-
Protocol:
-
Prepare serial dilutions of this compound and reference compounds.
-
Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound or vehicle control.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using the chosen separation method.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
2. Alkaline Phosphatase (ALP) Induction Assay in T47D Cells
-
Objective: To assess the progestogenic activity of this compound by measuring the induction of alkaline phosphatase, a progesterone-responsive enzyme.
-
Cell Line: T47D human breast cancer cells, which endogenously express the progesterone receptor.
-
Protocol:
-
Plate T47D cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a defined period (e.g., 24-72 hours) to allow for enzyme induction.
-
Lyse the cells to release intracellular proteins.
-
Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).
-
Normalize the ALP activity to the total protein concentration in each sample.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal induction of ALP activity.
-
3. HRE-tk-luciferase Reporter Gene Assay
-
Objective: To evaluate the transcriptional activity of this compound via the progesterone receptor and to assess its selectivity against the glucocorticoid receptor.
-
Cell Lines:
-
For Progestogenic Activity: Human endometrial stromal cells (HESC-T) transiently transfected with an estrogen receptor (to induce PR expression) and a hormone response element (HRE)-thymidine kinase (tk)-luciferase reporter construct.
-
For Glucocorticoid Selectivity: A549 human lung carcinoma cells, which are PR-negative but GR-positive, transfected with the same HRE-tk-luciferase reporter.
-
-
Protocol:
-
Transfect the chosen cell line with the HRE-tk-luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.
-
Treat the transfected cells with a range of concentrations of this compound, a positive control (e.g., progesterone for HESC-T, dexamethasone for A549), or a vehicle control.
-
After an appropriate incubation period, lyse the cells.
-
Measure the firefly luciferase and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the EC50 value for the induction of luciferase activity.
-
In Vivo Assays
1. Endometrial Transformation Test (McPhail Scale) in Rabbits
-
Objective: To determine the in vivo progestomimetic potency of this compound by assessing its ability to induce secretory changes in the estrogen-primed rabbit endometrium.
-
Animal Model: Immature or ovariectomized female rabbits.
-
Protocol:
-
Prime the rabbits with a daily dose of estrogen (e.g., estradiol benzoate) for several consecutive days to induce endometrial proliferation.
-
Administer graded doses of this compound or a reference progestin orally or subcutaneously for a specified number of days following the estrogen priming phase.
-
At the end of the treatment period, euthanize the animals and collect uterine tissue.
-
Process the uterine tissue for histological examination.
-
Score the degree of endometrial glandular proliferation and secretion using the McPhail scale (a graded scoring system from 0 to 4).
-
Determine the effective dose of this compound required to produce a defined level of endometrial transformation.
-
2. Anti-ovulatory Activity in Rats
-
Objective: To evaluate the ability of this compound to inhibit ovulation.
-
Animal Model: Adult female rats with regular estrous cycles.
-
Protocol:
-
Monitor the estrous cycle of the rats by daily vaginal smears.
-
Administer this compound orally at different doses on the day of proestrus.
-
The following day (day of expected estrus), euthanize the animals and collect the oviducts.
-
Examine the oviducts under a microscope for the presence of ova.
-
The absence of ova in the oviducts indicates inhibition of ovulation.
-
Determine the dose of this compound that effectively blocks ovulation in a significant percentage of the treated animals.
-
3. Deciduoma Formation Assay in Rats
-
Objective: To assess the ability of this compound to prepare the uterus for implantation by inducing a deciduoma response.
-
Animal Model: Pseudopregnant female rats (induced by sterile mating or cervical stimulation).
-
Protocol:
-
Induce pseudopregnancy in ovariectomized rats.
-
Treat the rats with a hormonal regimen that mimics early pregnancy, including estrogen and progesterone (or the test compound, this compound).
-
On a specific day of pseudopregnancy (e.g., day 4 or 5), induce a deciduoma by traumatizing one uterine horn (e.g., by scratching the antimesometrial side of the endometrium with a needle or injecting oil). The contralateral horn serves as a control.
-
Continue the hormone treatment for several more days.
-
Euthanize the animals and dissect the uteri.
-
Assess the deciduoma response by weighing the traumatized and control uterine horns. A significant increase in the weight of the traumatized horn indicates a positive deciduoma response.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacological assessment of this compound.
Caption: Classical genomic signaling pathway of this compound.
Caption: Workflow for Competitive Radioligand Binding Assay.
Caption: Workflow for Endometrial Transformation Assay in Rabbits.
Conclusion
This compound exhibits a highly favorable pharmacological profile, characterized by its potent and selective agonistic activity at the progesterone receptor. The in vitro and in vivo data consistently demonstrate its robust progestational effects at doses that do not significantly interact with other steroid receptors. This selectivity profile suggests a lower potential for androgenic, glucocorticoid, or mineralocorticoid-related side effects compared to less selective progestins. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and a deeper understanding of the pharmacological properties of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A physiological method for inducing experimental decidualization of the rat uterus: standarization and evaluation. | Semantic Scholar [semanticscholar.org]
In Vitro Metabolism of Trimegestone and its Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimegestone, a potent synthetic progestin, undergoes metabolic transformation to active metabolites that contribute to its overall pharmacological profile. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the generation of its primary active metabolites, 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone. This document outlines detailed experimental protocols for studying this compound metabolism using human liver microsomes and recombinant cytochrome P450 enzymes. Furthermore, it presents a summary of the quantitative data on the progestogenic activity of the parent compound and its metabolites, and discusses the analytical methods for their quantification. Diagrams illustrating the metabolic pathway, experimental workflows, and the progesterone receptor signaling cascade are provided to facilitate a comprehensive understanding of this compound's in vitro pharmacology.
Introduction
This compound is a 19-norpregnane derivative progestin utilized in hormone replacement therapy.[1] Its progestogenic activity is mediated through high-affinity binding to the progesterone receptor (PR).[2] The metabolism of this compound is a critical aspect of its pharmacology, as it leads to the formation of hydroxylated metabolites that retain significant biological activity.[3] The primary route of metabolism involves hydroxylation, leading to the formation of 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone.[1] Understanding the in vitro metabolic pathways and the activity of these metabolites is essential for a complete characterization of this compound's mechanism of action and for predicting potential drug-drug interactions.
In Vitro Metabolism of this compound
The in vitro metabolism of this compound can be investigated using various systems, primarily human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes. These systems allow for the characterization of metabolic pathways, determination of kinetic parameters, and identification of the specific enzymes involved.
Key Metabolites
The principal active metabolites of this compound identified in vitro are:
-
1β-hydroxy-trimegestone
-
6β-hydroxy-trimegestone
These metabolites have been shown to possess considerable progestogenic potency and exhibit high selectivity for the progesterone receptor.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the relative binding affinity and progestogenic activity of this compound and its major metabolites.
Table 1: Relative Binding Affinity to Human Progesterone Receptor [3]
| Compound | Relative Binding Affinity (%) |
| This compound | 588 |
| 1β-hydroxy-trimegestone | 64 |
| 6β-hydroxy-trimegestone | 12 |
| Progesterone | 100 |
Table 2: In Vitro Progestogenic Activity (T47D cells)
| Compound | EC50 (nM) for Alkaline Phosphatase Activity |
| This compound | 0.1 |
| Medroxyprogesterone Acetate (MPA) | 0.1 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to study this compound metabolism.
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the metabolic stability of this compound and identify its metabolites.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from at least 10 donors)[1]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)[1]
-
Magnesium chloride (5 mM)[1]
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.2%).[4]
-
In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final protein concentration of 0.5 mg/mL), magnesium chloride, and potassium phosphate buffer at 37°C for 5 minutes.[1][5]
-
Initiate the metabolic reaction by adding this compound (e.g., at a final concentration of 1 µM) and the NADPH regenerating system.[5]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.
Identification of Metabolizing CYP Isoforms
This protocol utilizes recombinant human CYP enzymes to identify the specific isoforms responsible for this compound hydroxylation.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.[6][7]
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Follow the general incubation procedure described in section 4.1, replacing the human liver microsomes with individual recombinant CYP enzymes (e.g., at a concentration of 10-50 pmol/mL).
-
Incubate this compound with each CYP isoform individually.
-
After a fixed incubation time (e.g., 60 minutes), terminate the reactions and process the samples as described previously.
-
Analyze the samples by LC-MS/MS to determine which CYP isoforms produce the 1β-hydroxy and 6β-hydroxy metabolites.
Analytical Method: LC-MS/MS for Quantification
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its hydroxylated metabolites.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound, 1β-hydroxy-trimegestone, 6β-hydroxy-trimegestone, and the internal standard.
Visualizations
Metabolic Pathway of this compound
Experimental Workflow for In Vitro Metabolism
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. bioivt.com [bioivt.com]
- 7. Molecular characterization of specifically active recombinant fused enzymes consisting of CYP3A4, NADPH-cytochrome P450 oxidoreductase, and cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Trimegestone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimegestone is a potent and highly selective synthetic progestin of the 19-norpregnane class, distinguished by its strong affinity for the progesterone receptor and a favorable pharmacological profile with minimal off-target effects. First described in 1979 as an active metabolite of promegestone, it was developed for use in hormone replacement therapy and contraception. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key pharmacological properties of this compound, intended for professionals in the field of drug development and steroid chemistry. Quantitative data are summarized in tabular format, and detailed experimental protocols for its synthesis and key bioassays are provided. Furthermore, logical and signaling pathways are visualized using diagrammatic representations to facilitate a deeper understanding of its chemical synthesis and biological function.
Discovery and Development
This compound (TMG) emerged from research into synthetic progestogens in the latter half of the 20th century. It was first described in scientific literature in 1979 and identified as a major active metabolite of promegestone (R-5020), a progestin developed by the French pharmaceutical company Roussel Uclaf.[1] Promegestone itself was first detailed in 1973 and saw medical use in France starting in 1983.[2]
The development of this compound was driven by the quest for a progestin with high selectivity for the progesterone receptor (PR), thereby minimizing the androgenic, glucocorticoid, and mineralocorticoid side effects associated with earlier generations of synthetic progestogens. After its discovery, this compound was further developed by Sanofi-Aventis and was first introduced for medical use in 2001, marketed by Wyeth.[1] It is often classified as a "fourth-generation" progestin, reflecting its enhanced receptor selectivity and improved clinical profile.[1]
Chemical Synthesis
The synthesis of this compound has been achieved through several related multi-step pathways. The following scheme, based on published literature, outlines a common route starting from 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one.[3]
Figure 1: Chemical synthesis pathway of this compound.
Experimental Protocol: Synthesis of this compound
The following represents a generalized protocol for the synthesis of this compound based on the pathway described.[3] Exact quantities, yields, and purification methods may vary based on specific patented procedures.
-
Formation of Silylated Cyanohydrin (II): 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one (I) is dissolved in methanol. Potassium cyanide (KCN) and acetic acid are added, and the mixture is stirred to form the cyanohydrin. The intermediate is then silylated, typically using trimethylsilyl chloride (TMS-Cl) in the presence of a base like pyridine, to protect the hydroxyl group.
-
Formation of 17β-propionyl derivative (III): The silylated cyanohydrin (II) is dissolved in anhydrous tetrahydrofuran (THF). An excess of ethylmagnesium bromide (a Grignard reagent) is added slowly at reduced temperature (e.g., 0 °C). The reaction proceeds to form the 17β-propionyl, 17α-hydroxy intermediate after acidic workup to hydrolyze the imine and remove the silyl protecting group.
-
Acetylation (IV): The 17α-hydroxy group of intermediate (III) is acetylated using acetic anhydride (Ac₂O), often in the presence of a catalyst such as pyridine or DMAP, to yield the acetate (IV).
-
Methylation (V): The acetate (IV) is treated with a strong base, such as lithium amide in liquid ammonia, to generate a carbanion, which is then alkylated with methyl iodide (CH₃I) to introduce the 17α-methyl group, yielding intermediate (V).
-
Oxidation (VI): Intermediate (V) is oxidized at the propionyl side chain. This is achieved using potassium tert-butoxide (t-BuOK) and molecular oxygen in a solvent like dimethylformamide (DMF), resulting in the 17β-(2-oxopropionyl) derivative (VI).
-
Isomerization (VII): The dienol ether protecting group and the double bond at the 5(10) position are isomerized under acidic conditions (e.g., acetic acid with HCl or perchloric acid) to form the conjugated 4,9-diene-3-one system, yielding intermediate (VII).
-
Stereoselective Reduction to this compound: The final step is a highly specific regio- and enantioselective reduction of the ketone on the side chain of intermediate (VII). This biotransformation is accomplished using the yeast Saccharomyces cerevisiae in a buffered aqueous solution (e.g., sodium acetate buffer). The yeast selectively reduces one ketone to the (S)-alcohol, yielding the final product, this compound. The product is then extracted and purified using chromatographic techniques.
Mechanism of Action
This compound exerts its biological effects primarily through its potent and selective agonism of the progesterone receptor (PR).[4] The PR, a member of the nuclear receptor superfamily, mediates cellular responses through both genomic and non-genomic signaling pathways.[5]
Genomic Signaling Pathway
The classical, or genomic, pathway is the primary mechanism of action.[4] Upon entering a target cell, this compound binds to the ligand-binding domain of the intracellular PR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated PR dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate processes like ovulation and endometrial development.[4]
Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, progestins can elicit rapid, non-genomic effects.[6] This signaling is initiated by a subpopulation of PRs located at the cell membrane or within the cytoplasm.[4] Upon this compound binding, these receptors can rapidly activate intracellular signaling cascades, such as the Src kinase and the mitogen-activated protein kinase (MAPK) pathway.[6] This can lead to rapid physiological responses that are independent of gene transcription and can also cross-talk with the genomic pathway to modulate its activity.
Figure 2: Genomic and non-genomic signaling pathways of this compound.
Pharmacological Properties
This compound is characterized by its high potency and selectivity for the progesterone receptor, which translates into its distinct pharmacological profile.
Pharmacodynamics: Receptor Binding Profile
The selectivity of this compound is a key feature. In vitro competitive binding assays have demonstrated its high affinity for the PR with substantially lower affinity for other steroid receptors. This minimizes undesirable hormonal side effects.
| Receptor | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Notes |
| Progesterone (Human) | 588 - 690%[1][7] | Highly potent and selective agonist. |
| Androgen | Weak affinity[6] | ~140 times less than testosterone.[3] |
| Glucocorticoid | Weak affinity[6] | Significantly less than cortisol. |
| Mineralocorticoid | Weak affinity[6] | Exhibits some anti-mineralocorticoid activity at higher doses.[6] |
| Estrogen | No affinity[6] | Does not bind to the estrogen receptor. |
Table 1: Relative Binding Affinity of this compound for Steroid Receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound allows for effective oral administration and a predictable dose-response relationship.
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [1] |
| Time to Peak (Tmax) | ~0.5 hours | [1] |
| Peak Concentration (Cmax) | 12–15 ng/mL (0.5 mg dose) | [1] |
| 25 ng/mL (1 mg dose) | [1] | |
| Plasma Protein Binding | ~98% (primarily to albumin) | [1] |
| Metabolism | Primarily via hydroxylation (1β- and 6β-hydroxy metabolites are active) | [7] |
| Elimination Half-life (t½) | 12 - 20 hours | [1] |
Table 2: Key Pharmacokinetic Parameters of this compound.
Key Experimental Methodologies
Protocol: Competitive Radioligand Receptor Binding Assay
This protocol provides a framework for determining the binding affinity of a test compound like this compound for a specific receptor.
Figure 3: Workflow for a competitive receptor binding assay.
-
Receptor Preparation: Prepare a source of progesterone receptors. This is typically a membrane preparation from cells or tissues known to express the receptor (e.g., T47D human breast cancer cells, rabbit uterus). Homogenize the tissue/cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer and determine the total protein concentration.
-
Assay Setup: In a 96-well microplate, add assay buffer, the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-promegestone), and a range of concentrations of the unlabeled test compound (this compound).
-
Total Binding Wells: Contain receptor, buffer, and radioligand.
-
Non-specific Binding Wells: Contain receptor, buffer, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.
-
Test Compound Wells: Contain receptor, buffer, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing the free radioligand to pass through.
-
Quantification: Place the filter mat into a scintillation vial with scintillation cocktail. Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol: In Vivo Progestational Activity (Clauberg Test)
The Clauberg test is a classical bioassay to assess the progestational activity of a compound by observing its effect on the uterine endometrium.[5]
-
Animal Model: Use immature female rabbits (typically ~1 kg).
-
Estrogen Priming: Prime the rabbits with daily subcutaneous injections of estradiol benzoate for 6-8 days. This stimulates the proliferation of the uterine endometrium.
-
Compound Administration: Following the estrogen priming phase, administer the test compound (this compound) daily for 5 days via the desired route (e.g., subcutaneous injection or oral gavage). A vehicle control group and a positive control group (progesterone) should be included.
-
Tissue Collection: On the day after the final dose, euthanize the animals and dissect the uteri.
-
Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., with hematoxylin and eosin).
-
Evaluation: Examine the endometrial sections under a microscope. A positive progestational effect is indicated by the transformation of the proliferative endometrium into a secretory endometrium, characterized by glandular proliferation, differentiation, and secretion. The degree of transformation is typically scored on a standardized scale (e.g., McPhail scale) to provide a semi-quantitative measure of the compound's potency.
Conclusion
This compound is a synthetically derived steroidal progestin that represents a significant advancement in the field of hormone therapy. Its discovery as a highly selective and potent agonist for the progesterone receptor has provided a therapeutic agent with high efficacy and a favorable safety profile, largely due to its minimal interaction with other steroid receptors. The chemical synthesis, while complex, allows for the precise stereochemical control necessary for its biological activity. A thorough understanding of its dual genomic and non-genomic signaling mechanisms, coupled with its well-characterized pharmacokinetic and pharmacodynamic profiles, solidifies its role as a valuable tool for researchers and a beneficial option in clinical practice.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Portico [access.portico.org]
- 4. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carl Clauberg - Wikipedia [en.wikipedia.org]
- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimegestone in Hormone Replacement Therapy: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Progestin in Menopausal Hormone Therapy Research and Development
Introduction
Trimegestone (TMG) is a synthetic, 19-norpregnane derivative progestin that has been a significant subject of research in the field of hormone replacement therapy (HRT) for postmenopausal women.[1][2] Developed for use in combination with an estrogen, its primary role is to provide endometrial protection against the proliferative effects of estrogen, a critical component of HRT for women with an intact uterus.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the study of hormonal therapies for menopause.
Mechanism of Action
This compound's primary mechanism of action is as a potent and highly selective agonist of the progesterone receptor (PR).[4] Its high binding affinity for the PR is greater than that of many other widely used progestins, including medroxyprogesterone acetate (MPA) and norethindrone (NET).[2][5]
The molecular cascade initiated by this compound binding involves several key steps:
-
Receptor Binding: this compound binds to the intracellular progesterone receptor in target tissues.[6]
-
Conformational Change: This binding induces a conformational change in the receptor.[6]
-
Dimerization and Nuclear Translocation: The activated receptor-ligand complex forms dimers and translocates to the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[6]
-
Gene Transcription Modulation: This binding initiates the transcription of genes that mediate the physiological effects of progesterone, leading to secretory changes in the endometrium and stabilizing the endometrial lining.[6]
This targeted action on the endometrium is crucial for preventing endometrial hyperplasia in women receiving estrogen therapy.[1][7] Furthermore, this compound exerts antigonadotropic effects by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which contributes to the inhibition of ovulation.[6]
Unlike many other progestins, this compound exhibits a favorable selectivity profile. It possesses weak anti-androgenic and anti-mineralocorticoid activity and has no measurable affinity for the estrogen receptor and low affinity for glucocorticoid receptors.[5] This high selectivity is thought to contribute to its favorable side-effect profile, particularly concerning androgenic and metabolic effects.[1][8]
Pharmacodynamic Profile: Receptor Selectivity
The efficacy and safety profile of a progestin is largely determined by its binding affinity to various steroid hormone receptors. This compound is distinguished by its high affinity for the progesterone receptor and low affinity for other steroid receptors, indicating a high degree of selectivity.[2]
| Receptor | Relative Binding Affinity (RBA) of this compound | Comparison with Other Progestins |
| Progesterone (PR) | Very High (588-660% of progesterone) | Higher than MPA, NET, and levonorgestrel[2][5] |
| Androgen (AR) | Weak to Very Weak (1-2.4% of testosterone) | Possesses modest anti-androgenic effects[5] |
| Glucocorticoid (GR) | Weak (9-13% of dexamethasone) | Significantly lower than MPA[9] |
| Mineralocorticoid (MR) | Moderate (42-120% of aldosterone) | Exhibits weak anti-mineralocorticoid activity |
| Estrogen (ER) | No measurable affinity (<0.02% of estradiol)[5] | Lacks estrogenic activity[4] |
Pharmacokinetic Profile
This compound is well-absorbed after oral administration and has a relatively long half-life, which allows for once-daily dosing.[6]
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | |
| Time to Peak Concentration (Tmax) | ~0.5 hours | |
| Peak Serum Concentration (Cmax) | 12-15 ng/mL (0.5 mg dose) | |
| Plasma Protein Binding | 98% (primarily to albumin) | |
| Metabolism | Mainly via hydroxylation. 1β- and 6β-hydroxy metabolites are also potent progestogens. | |
| Elimination Half-life | 12-20 hours (average ~13.8-15.6 hours) |
Clinical Efficacy in Hormone Replacement Therapy
Numerous clinical trials have evaluated the efficacy of this compound in combination with estrogen for treating postmenopausal symptoms.
Endometrial Protection and Bleeding Patterns
A primary indication for progestin use in HRT is the prevention of estrogen-induced endometrial hyperplasia. Clinical studies consistently demonstrate that this compound provides excellent endometrial protection, with rates of hyperplasia at or below 1%.[7]
-
Sequential Regimens: In sequential HRT, this compound provides predictable withdrawal bleeding with a low incidence of irregular or prolonged bleeding.[7] Studies show a dose-dependent effect, where higher doses (0.25 mg, 0.5 mg) result in more predictable, shorter, and lighter bleeding episodes compared to lower doses.[3][4]
-
Continuous-Combined Regimens: In continuous-combined therapy, estrogen/Trimegestone combinations lead to high rates of amenorrhea.[7][10] One study found that a regimen of 1 mg 17β-estradiol with 0.125 mg this compound resulted in a more favorable bleeding profile and a higher percentage of amenorrheic women compared to estradiol/NETA combinations.[3]
Vasomotor Symptoms and Quality of Life
This compound-containing HRT regimens are effective in relieving vasomotor symptoms such as hot flushes.[7][11] Studies have shown that these regimens significantly reduce the frequency and severity of hot flushes, with relief often experienced by the end of the third treatment cycle.[2][4] Additionally, these combinations have been shown to improve quality-of-life assessments.[7]
Bone Mineral Density
Postmenopausal estrogen loss leads to accelerated bone turnover and an increased risk of osteoporosis. This compound, when combined with estrogen, does not antagonize the beneficial effects of estrogen on bone.[5] Clinical trials have demonstrated that this compound/estradiol combinations significantly improve bone mineral density (BMD) at the lumbar spine and hip, and suppress biochemical markers of bone turnover.[7][10]
| Clinical Trial Summary | Dosage | Duration | Key Findings | Reference(s) |
| Endometrial Protection & Bleeding | E2 (2mg) + TMG (0.05, 0.1, 0.25, 0.5mg, sequential) | 6 cycles | 96% of endometrial samples showed secretory changes. Higher TMG doses led to more predictable and lighter bleeding. | [4][12] |
| Bleeding Profile Comparison | 1mg E2 + 0.125mg TMG vs. E2/NETA (continuous-combined) | 2 years | TMG group had a higher percentage of amenorrheic women and a more favorable bleeding profile up to 1 year. No hyperplasia was observed. | [3] |
| Bone Mineral Density | 1mg E2 + 0.125mg TMG vs. Placebo (continuous-combined) | 2 years | Significant BMD increases vs. placebo at lumbar spine (6.3%), total hip (3.9%), and femoral neck (3.8%). Rapid suppression of bone turnover markers. | [10] |
| Vasomotor Symptoms | 1mg 17β-estradiol + 0.125mg TMG (continuous-combined) | N/A | Study designed to evaluate control of vasomotor symptoms. | [4][11] |
| Symptom Relief Comparison | 2mg E2 + TMG (0.25mg or 0.5mg) vs. E2 + NETA (sequential) | 13 cycles | All treatments were equally effective in alleviating hot flushes and reducing the Kupperman index. The 0.5mg TMG group had the most favorable bleeding pattern. | [2] |
Experimental Protocols
The characterization of this compound has involved a range of in vitro and in vivo experimental models.
In Vitro Characterization
5.1.1 Competitive Receptor Binding Assays These assays are used to determine the binding affinity of this compound to various steroid receptors.
-
Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound for a specific receptor.
-
General Protocol:
-
Prepare a cytosol fraction containing the receptor of interest from a suitable tissue source (e.g., rat uterus for PR).
-
Incubate the cytosol with a constant concentration of a radiolabeled ligand (e.g., [3H]promegestone) and varying concentrations of unlabeled this compound.
-
After incubation (e.g., 4 hours at 4°C), separate the bound and unbound radioligand using a method like dextran-coated charcoal.[8]
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).[6]
-
5.1.2 Progestational Activity in T47D Cells (Alkaline Phosphatase Assay) The human breast cancer cell line T47D, which expresses PR, is commonly used to assess the functional activity of progestins.
-
Objective: To measure the induction of alkaline phosphatase (AP), a progesterone-responsive gene product.
-
General Protocol:
-
Culture T47D cells to confluence in appropriate media.
-
Treat the cells with varying concentrations of this compound for a set period (e.g., 3 days).[13]
-
After treatment, lyse the cells or fix them.
-
Measure alkaline phosphatase activity using a colorimetric or fluorometric substrate.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response. This compound has been shown to increase AP activity with an EC50 of approximately 0.1 nM.[1][6]
-
5.1.3 Reporter Gene Assays (HRE-tk-Luciferase) This assay provides a quantitative measure of PR-mediated gene transcription.
-
Objective: To measure the ability of this compound to activate transcription from a PRE-driven reporter gene.
-
General Protocol:
-
Use a cell line that expresses PR (or co-transfect with a PR expression vector), such as an immortalized human endometrial stromal cell line (HESC-T).[1][6]
-
Transfect the cells with a reporter plasmid containing multiple copies of a Hormone Response Element (HRE/PRE) upstream of a minimal promoter (e.g., thymidine kinase, tk) driving a luciferase gene.[1][6]
-
Treat the transfected cells with varying concentrations of this compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 for transcriptional activation. In HESC-T cells, this compound increased luciferase activity with an EC50 of 0.2 nM.[1][6]
-
In Vivo Animal Models
5.2.1 Ovariectomized (OVX) Rat Model of Postmenopausal Bone Loss This is a standard model for studying therapies for postmenopausal osteoporosis.
-
Objective: To evaluate the effect of this compound on preventing bone loss and reducing bone turnover in a state of estrogen deficiency.
-
General Protocol:
-
Adult female rats (e.g., Sprague-Dawley) are ovariectomized to induce estrogen deficiency, which simulates menopause. A sham-operated group serves as a control.[5][7]
-
Treatment with this compound (in combination with an estrogen) or vehicle is initiated, typically 1-2 weeks post-surgery.[5]
-
The study duration can range from weeks to months.
-
Primary endpoints include:
-
Bone Mineral Density (BMD): Measured by techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).[14]
-
Histomorphometry: Analysis of bone architecture (e.g., trabecular thickness, number, separation) in bones like the tibia or femur.[5]
-
Biochemical Markers: Measurement of serum and urine markers of bone formation (e.g., osteocalcin) and resorption (e.g., CTX).[5]
-
-
5.2.2 Other In Vivo Assays
-
Endometrial Differentiation (Rabbit): this compound's potent progestational activity has been demonstrated by its ability to produce glandular differentiation of the uterine endometrium in rabbits. It was found to be significantly more potent than MPA and NET in this model.[2][5]
-
Pregnancy Maintenance and Ovulation Inhibition (Rat): In rat models, this compound has been shown to effectively maintain pregnancy, inhibit ovulation, and exert uterine anti-estrogenic activity.[2][5]
Safety and Tolerability
In clinical trials, this compound is generally well-tolerated.[2]
-
Common Side Effects: Commonly reported side effects are typical for progestins and include headache, breast tenderness, and nausea.[1]
-
Metabolic Profile: An important advantage of this compound is its neutral metabolic profile. Studies have shown that it does not negate the beneficial effects of estrogen on lipids.[3][4]
-
CNS Effects: Preclinical studies in rats suggest this compound is less active on the CNS GABAA receptor compared to progesterone and norethindrone acetate, which may translate into fewer mood-related side effects.[2][5]
Conclusion
This compound is a potent, highly selective progestin with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Extensive research, utilizing a range of in vitro and in vivo models, has established its efficacy in hormone replacement therapy. Clinical data robustly support its role in providing endometrial protection, alleviating vasomotor symptoms, and preserving bone mineral density, all while maintaining a favorable safety and tolerability profile. Its high selectivity for the progesterone receptor and minimal off-target activities distinguish it from other progestins and make it a valuable compound for both clinical use and continued research in the field of menopausal health.
References
- 1. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleeding profile and endometrial safety of continuous combined regimens 1 mg 17beta-estradiol/trimegestone versus 1 or 2 mg 17beta-estradiol/norethisterone acetate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rat Model for Osteoporosis - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. The ovariectomized rat model of postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]
- 10. Frontiers | Postmenopausal osteoporosis: Effect of moderate-intensity treadmill exercise on bone proteomics in ovariectomized rats [frontiersin.org]
- 11. Portico [access.portico.org]
- 12. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
The Selectivity of Trimegestone: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a synthetic 19-norpregnane progestin that has been developed for use in hormone replacement therapy and contraception. A key attribute of any progestin is its selectivity, which refers to its preferential binding to and activation of the progesterone receptor (PR) over other steroid hormone receptors. High selectivity is desirable as it can minimize off-target effects and improve the safety and tolerability profile of a drug. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Receptor Binding Affinity and Potency
The selectivity of this compound has been characterized through a series of in vitro studies assessing its binding affinity and functional potency at the five major steroid hormone receptors: the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). The following tables summarize the key quantitative findings from these preclinical investigations, comparing this compound to other commonly used progestins.
Table 1: Competitive Binding Affinity of this compound and Medroxyprogesterone Acetate (MPA) for the Progesterone Receptor
| Compound | Receptor Source | IC50 (nM) | Reference |
| This compound | Rat PR | 3.3 | [1] |
| MPA | Rat PR | 53.3 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Potency of this compound and Medroxyprogesterone Acetate (MPA) in Progestogenic and Glucocorticoid Activity Assays
| Assay Type | Cell Line | Compound | EC50 (nM) | Receptor Specificity | Reference |
| Alkaline Phosphatase Activity | T47D | This compound | 0.1 | Progestogenic | [1] |
| Alkaline Phosphatase Activity | T47D | MPA | 0.1 | Progestogenic | [1] |
| Cell Proliferation | T47D | This compound | 0.02 | Progestogenic | [1] |
| Cell Proliferation | T47D | MPA | 0.02 | Progestogenic | [1] |
| HRE-tk-luciferase Activity | HESC-T (with PR) | This compound | 0.2 | Progestogenic | [1] |
| HRE-tk-luciferase Activity | HESC-T (with PR) | MPA | 0.2 | Progestogenic | [1] |
| HRE-tk-luciferase Activity | HESC-T (no PR) | This compound | No effect | Glucocorticoid | [1] |
| HRE-tk-luciferase Activity | HESC-T (no PR) | MPA | ~10 | Glucocorticoid | [1] |
| HRE-tk-luciferase Activity | A549 (GR positive, PR negative) | This compound | No effect | Glucocorticoid | [1] |
| HRE-tk-luciferase Activity | A549 (GR positive, PR negative) | MPA | ~30 | Glucocorticoid | [1] |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Preclinical studies have consistently demonstrated that this compound binds to the human progesterone receptor with a high affinity, which is greater than that of medroxyprogesterone acetate (MPA), norethindrone (NET), and levonorgestrel (LNG)[2]. In contrast, this compound exhibits a low affinity for the androgen, glucocorticoid, and mineralocorticoid receptors and has no measurable affinity for the estrogen receptor[2][3]. In vivo studies in rats have confirmed that this compound possesses potent progestogenic activity, being approximately 30 and 60 times more potent than MPA and NET, respectively, in producing glandular differentiation of the uterine endometrium in rabbits[2]. Furthermore, these studies showed that this compound does not have significant androgenic, glucocorticoid, anti-glucocorticoid, or mineralocorticoid activity, although it does exhibit some anti-mineralocorticoid and modest anti-androgenic effects at higher doses[2][3].
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the data presentation tables.
Competitive Radioligand Binding Assays
Objective: To determine the relative binding affinity of this compound and comparator compounds for steroid hormone receptors.
General Protocol:
-
Receptor Preparation: Cytosolic extracts containing the receptor of interest are prepared from appropriate tissues (e.g., rat uterus for PR) or from cells engineered to express the human recombinant receptor.
-
Incubation: A constant concentration of a specific radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by adding a charcoal-dextran suspension, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.
-
Quantification: The amount of bound radioactivity in the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) is then calculated relative to a reference compound.
Specific Application for this compound PR Binding:
-
Receptor Source: Cytosol from the uteri of estradiol-primed rats.
-
Radioligand: [³H]-Progesterone.
-
Comparator: Medroxyprogesterone Acetate (MPA).
-
Analysis: Determination of IC50 values for this compound and MPA[1].
Cellular Transactivation Assays (Luciferase Reporter Assay)
Objective: To assess the functional agonist or antagonist activity of this compound at steroid hormone receptors.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line is chosen that either endogenously expresses the receptor of interest or is transiently or stably transfected with an expression vector for the receptor. The cells are also co-transfected with a reporter plasmid containing a luciferase gene under the control of a hormone-responsive element (HRE).
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (e.g., this compound). For antagonist testing, cells are co-treated with a known agonist for the receptor.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Specific Applications for this compound Selectivity:
-
Progestogenic and Glucocorticoid Activity:
-
Cell Lines: Human endometrial stromal cells (HESC-T) lacking endogenous ER and PR but with functional GR, and human lung carcinoma cells (A549) containing GR but no PR[1].
-
Method: In HESC-T cells, PR was induced by transient expression of ER and stimulation with 17β-estradiol. Cells were then treated with this compound or MPA and the activity of a co-transfected HRE-tk-luciferase reporter was measured. The assay was also performed in HESC-T cells without PR induction and in A549 cells to specifically assess GR-mediated activity[1].
-
-
Antiandrogenic Activity:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key biological and experimental processes related to the preclinical assessment of this compound's selectivity.
Caption: Progesterone Receptor Signaling Pathways.
Caption: Competitive Binding Assay Workflow.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
The preclinical data robustly support the characterization of this compound as a potent and highly selective progestin. Its strong affinity and functional activity at the progesterone receptor, coupled with its weak to negligible interactions with other steroid hormone receptors, provide a strong pharmacological basis for its clinical use in hormone replacement therapy and contraception. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of steroid hormone pharmacology.
References
- 1. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Screening of Progesterone Receptor Agonists Using a Luciferase Reporter Assay with Trimegestone as a Model Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The progesterone receptor (PR) is a crucial mediator of progesterone signaling, playing a pivotal role in reproductive health and various physiological processes.[1][2] As a member of the nuclear receptor superfamily, PR functions as a ligand-activated transcription factor.[1][3] Upon binding to its cognate hormone, progesterone, or synthetic progestins, the receptor undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5] This signaling cascade is a key target for therapeutic intervention in areas such as contraception, hormone replacement therapy, and certain cancers.[2][6]
Trimegestone is a potent synthetic progestin that acts as a high-affinity agonist for the progesterone receptor.[6][7][8] Its primary mechanism of action involves binding to PR, which initiates the transcription of target genes that mediate hormonal effects.[1] This makes this compound an excellent model compound for studying PR activation and for the development of high-throughput screening assays to identify novel PR modulators.
This application note describes a detailed protocol for a luciferase reporter assay to quantify the activity of this compound on the progesterone receptor. This cell-based assay provides a sensitive and reproducible method for determining the potency and efficacy of compounds targeting the progesterone receptor.
Progesterone Receptor Signaling Pathway
The classical progesterone receptor signaling pathway begins with the binding of a progestogen, such as this compound, to the progesterone receptor in the cytoplasm. This binding event displaces heat shock proteins and induces receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to PREs on the DNA. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of target genes.
Caption: Progesterone Receptor Signaling Pathway leading to Luciferase Expression.
Experimental Workflow
The experimental workflow for the Luciferase reporter assay for this compound activity involves several key steps, from cell culture and transfection to data analysis. The entire process is designed to be completed within a 96-well plate format, making it suitable for high-throughput screening.
Caption: Experimental Workflow for the Luciferase Reporter Assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human breast cancer cell line T47D or a human endometrial stromal cell line (HESC-T), which are known to be responsive to progestins.[9]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plasmids:
-
Progesterone Receptor (PR) expression vector (if the cell line does not endogenously express sufficient levels).
-
Progesterone Response Element (PRE) luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector).
-
Control vector expressing Renilla luciferase (for normalization).
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
This compound: Stock solution in DMSO.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Apparatus: 96-well white, clear-bottom tissue culture plates, luminometer.
Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix would include the PRE-luciferase reporter vector and the Renilla luciferase control vector. If needed, co-transfect with a PR expression vector.
-
Add the transfection mix to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Day 2: Compound Treatment
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. The final concentrations should typically range from 1 pM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM progesterone).
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Day 3: Luminescence Measurement
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Follow the instructions of the Dual-Luciferase® Reporter Assay System.
-
Add the luciferase assay reagent (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Fold Change Calculation: Calculate the fold induction of luciferase activity for each this compound concentration by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Data Presentation
The following tables summarize representative quantitative data obtained from a Luciferase reporter assay for this compound activity in T47D cells.
Table 1: Raw Luminescence Data
| This compound Conc. (nM) | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) |
| 0 (Vehicle) | 1,500 | 500 |
| 0.01 | 3,000 | 510 |
| 0.1 | 15,000 | 490 |
| 1 | 45,000 | 505 |
| 10 | 70,000 | 495 |
| 100 | 72,000 | 500 |
| 1000 | 73,000 | 498 |
Table 2: Normalized Data and Fold Induction
| This compound Conc. (nM) | Normalized Luciferase Activity | Fold Induction |
| 0 (Vehicle) | 3.00 | 1.00 |
| 0.01 | 5.88 | 1.96 |
| 0.1 | 30.61 | 10.20 |
| 1 | 89.11 | 29.70 |
| 10 | 141.41 | 47.14 |
| 100 | 144.00 | 48.00 |
| 1000 | 146.59 | 48.86 |
Table 3: Potency and Efficacy of this compound
| Compound | EC50 (nM) | Max Fold Induction |
| This compound | ~0.2 | ~49 |
| Progesterone (Reference) | ~1.5 | ~45 |
Note: The EC50 value for this compound in T47D cells has been reported to be approximately 0.1 nM for alkaline phosphatase activity, a downstream target of PR activation.[9] In a luciferase reporter assay in HESC-T cells, this compound showed an EC50 of 0.2 nM.[9]
Conclusion
The luciferase reporter assay is a robust and sensitive method for characterizing the activity of compounds targeting the progesterone receptor. This compound, as a potent PR agonist, serves as an excellent tool for validating this assay. The detailed protocol provided in this application note can be readily adapted for high-throughput screening of large compound libraries to identify novel progesterone receptor modulators for various therapeutic applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new potent and selective progestin: trimegestone_Chemicalbook [chemicalbook.com]
- 9. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkaline Phosphatase Activity Assay with Trimegestone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a potent synthetic progestin that exerts its effects through high affinity for the progesterone receptor (PR).[1] Progestins are known to play a crucial role in regulating cellular processes such as proliferation and differentiation in hormone-responsive tissues. Alkaline phosphatase (ALP), a hydrolase enzyme responsible for removing phosphate groups from various molecules, is a well-established marker of cellular differentiation, particularly in osteoblasts and certain cancer cell lines.[2][3] Studies have demonstrated that certain progestins can induce ALP activity in specific cellular contexts, such as the T47D breast cancer cell line, suggesting a potential link between progesterone receptor activation and ALP expression.[4][5][6][7]
These application notes provide a detailed protocol to investigate the effect of this compound on alkaline phosphatase activity in a cellular model. The provided methodology utilizes the progestin-responsive T47D human breast cancer cell line as a model system to assess this compound's potential to modulate ALP activity. This assay can be adapted for other relevant cell lines to explore the cell-type-specific effects of this compound.
Principle of the Assay
The alkaline phosphatase activity assay is a colorimetric method that relies on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP. In an alkaline environment, ALP catalyzes the removal of a phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate. The product, pNP, is a yellow-colored compound with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the ALP activity in the sample.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of an experiment investigating the dose-dependent and time-course effects of this compound on ALP activity in T47D cells.
Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase Activity
| This compound Concentration (nM) | ALP Activity (U/L) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15.2 ± 1.8 | 1.0 |
| 0.1 | 25.8 ± 2.5 | 1.7 |
| 1 | 48.6 ± 4.1 | 3.2 |
| 10 | 91.2 ± 7.9 | 6.0 |
| 100 | 121.5 ± 10.3 | 8.0 |
| 1000 | 125.3 ± 11.1 | 8.2 |
Table 2: Time-Course of this compound-Induced Alkaline Phosphatase Activity
| Time (hours) | ALP Activity (U/L) at 10 nM this compound | Fold Change vs. Time 0 |
| 0 | 14.9 ± 1.5 | 1.0 |
| 6 | 22.1 ± 2.0 | 1.5 |
| 12 | 45.3 ± 3.8 | 3.0 |
| 24 | 89.9 ± 8.1 | 6.0 |
| 48 | 115.6 ± 9.7 | 7.8 |
| 72 | 98.4 ± 8.5 | 6.6 |
Mandatory Visualizations
Figure 1: this compound signaling pathway leading to gene transcription.
Figure 2: Experimental workflow for the ALP activity assay.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate purity grade)
-
T47D human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Bicinchoninic acid (BCA) protein assay kit
-
Alkaline Phosphatase Assay Kit (containing pNPP substrate, assay buffer, and stop solution)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 405 nm and 562 nm (for BCA assay)
Cell Culture and this compound Treatment
-
Cell Seeding: Culture T47D cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Cell Adherence: Incubate the plate for 24 hours to allow the cells to adhere.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: After 24 hours of adherence, carefully remove the medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) to assess the time-course of the effect.
Alkaline Phosphatase Activity Assay Protocol
-
Cell Washing: After the treatment period, aspirate the culture medium from each well and wash the cells twice with 150 µL of PBS per well.[8]
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[8]
-
Protein Concentration Determination (Optional but Recommended):
-
Take a 10 µL aliquot of the cell lysate from each well for protein quantification using a BCA protein assay kit, following the manufacturer's instructions. This is crucial for normalizing the ALP activity to the total protein content, accounting for any differences in cell number.
-
-
Assay Reaction:
-
Add 100 µL of pNPP substrate solution (prepared according to the assay kit's instructions) to the remaining cell lysate in each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a sufficient yellow color develops. The incubation time should be consistent across all samples and within the linear range of the assay.[9]
-
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 3 M NaOH) to each well to terminate the enzymatic reaction.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve using known concentrations of p-nitrophenol (pNP) to determine the amount of pNP produced in each sample.
-
Calculation of ALP Activity: Use the standard curve to convert the absorbance readings of the samples into the amount of pNP produced (in nmol or µmol). ALP activity is typically expressed as units per liter (U/L), where one unit is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
-
Normalization: Normalize the calculated ALP activity to the total protein concentration determined by the BCA assay for each sample. This will give the specific activity (e.g., U/mg of protein).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and this compound-treated groups.
Troubleshooting
-
High background absorbance: Ensure complete removal of phenol red-containing culture medium by thorough washing with PBS. Use a plate blank (lysis buffer and reagents without cell lysate) to subtract background absorbance.
-
Low signal: Increase the incubation time with the pNPP substrate or increase the number of cells seeded per well. Ensure the assay buffer is at the optimal pH.
-
High variability between replicates: Ensure accurate and consistent pipetting. Check for uniform cell seeding and proper mixing of reagents.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on alkaline phosphatase activity. By following the detailed protocols and utilizing the provided data presentation and visualization examples, researchers can effectively design and execute experiments to elucidate the role of this compound in modulating cellular differentiation pathways. It is important to note that the responsiveness to progestins can be highly cell-type specific, and therefore, the selection of an appropriate cellular model is critical for the interpretation of the results.
References
- 1. Rat uterine complement C3 expression as a model for progesterone receptor modulators: characterization of the new progestin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue-nonspecific alkaline phosphatase promotes the osteogenic differentiation of osteoprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell Proliferation Studies with Trimegestone in Endometrial Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a potent synthetic progestogen, a class of hormones that mimic the effects of progesterone. It is characterized by its high affinity and selectivity for the progesterone receptor (PR).[1][2] Progestogens play a critical role in regulating the normal physiological processes of the endometrium, the lining of the uterus. In the context of endometrial cancer, where hormonal signaling is often dysregulated, understanding the effects of progestogens like this compound on cell proliferation is crucial for developing targeted therapies.
These application notes provide a comprehensive overview of the methodologies used to study the effects of this compound on the proliferation of endometrial cell lines, with a focus on the commonly used Ishikawa and KLE cell lines. The provided protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in endometrial cancer and other endometrial disorders.
Quantitative Data Summary
While direct studies on the proliferative effects of this compound on Ishikawa and KLE endometrial cancer cell lines are not extensively documented in publicly available literature, data from other relevant cell lines and related progestins provide valuable insights. The following table summarizes key quantitative findings that can inform experimental design.
| Cell Line | Compound | Effect | Potency (EC50/IC50) | Assay Type | Reference |
| T47D (Breast Cancer) | This compound | Increased cell proliferation | EC50: 0.02 nM | Not specified | [3][4] |
| HESC-T (Immortalized Human Endometrial Stromal Cells) | This compound | Increased PR-mediated gene expression | EC50: 0.2 nM | Luciferase Reporter Assay | [4] |
| Ishikawa (Endometrial Adenocarcinoma) | Promegestone (R5020) | Reduced cell growth | Dose-dependent (1 nM - 1 µM) | Not specified | [5] |
Note: The effect of progestins can be cell-type specific, being either proliferative or anti-proliferative. The inhibitory effect of promegestone in the PR-positive Ishikawa cell line suggests that this compound may have a similar anti-proliferative effect in this context.
Signaling Pathways
This compound exerts its effects primarily through the progesterone receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor. The binding of this compound to the PR initiates a cascade of molecular events that ultimately alter gene expression and cellular function.
Caption: this compound signaling pathway in endometrial cells.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on endometrial cell line proliferation.
Caption: Experimental workflow for a cell proliferation assay.
Detailed Experimental Protocols
Protocol 1: Culture of Ishikawa and KLE Endometrial Cancer Cell Lines
Materials:
-
Ishikawa or KLE cell lines
-
For Ishikawa cells: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
For KLE cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in a T-75 flask in their respective complete growth medium.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 dilution) to a new T-75 flask containing fresh medium.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
Protocol 2: MTT Cell Proliferation Assay with this compound Treatment
Materials:
-
Cultured Ishikawa or KLE cells
-
96-well flat-bottom sterile plates
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium (as described in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent flask using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final desired concentrations (e.g., ranging from 0.001 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Conclusion
The protocols and information provided herein offer a foundational framework for investigating the effects of this compound on endometrial cell proliferation. Given the potential for progestins to exhibit anti-proliferative effects in progesterone receptor-positive endometrial cancer cells, such studies are vital for the preclinical evaluation of this compound as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell line characteristics.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Growth inhibition by progestins in human endometrial cancer cells with progesterone receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Trimegestone stock solution preparation and storage for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a potent and selective synthetic progestin, belonging to the 19-norpregnane series.[1] It exerts its biological effects primarily through high-affinity binding to the progesterone receptor (PR), acting as a transcriptional regulator of target genes.[2][3] Due to its high specificity for the PR with minimal affinity for androgen, glucocorticoid, or mineralocorticoid receptors, and no affinity for the estrogen receptor, this compound is a valuable tool for studying progesterone signaling in various physiological and pathological contexts.[1][4][5][6] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in cell culture experiments, along with a typical experimental workflow.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₃ | [7] |
| Molecular Weight | 342.5 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | [8][9] |
Signaling Pathway of this compound
This compound's mechanism of action involves its binding to the intracellular progesterone receptor, which subsequently modulates gene expression.
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 342.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
Protocol:
-
Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used, though solubility may be lower. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9][10]
-
Calculating the Amount of this compound: To prepare a 10 mM stock solution:
-
Weight (mg) = 10 mmol/L * 342.5 g/mol * 1 L * 1000 mg/g = 3.425 mg
-
Dissolve 3.425 mg of this compound in 1 mL of DMSO.
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO or ethanol.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) to facilitate complete dissolution. Visually inspect to ensure no particulates are present.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.
-
Summary of Stock Solution Parameters:
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Alternative Solvent | Ethanol |
| Typical Stock Concentration | 1-10 mM |
| Sterilization Method | 0.22 µm Syringe Filtration |
| Short-term Storage | -20°C, protected from light |
| Long-term Storage | -80°C, protected from light |
General Cell Culture Workflow for this compound Treatment
This workflow outlines a typical dose-response experiment using this compound.
Caption: General cell culture experimental workflow.
Detailed Protocol for a Dose-Response Experiment:
-
Cell Seeding: Plate cells (e.g., T47D breast cancer cells, which are PR-positive) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.[11]
-
Cell Adherence: Incubate the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow them to attach and recover from seeding.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in fresh, serum-free or low-serum cell culture medium to achieve the desired final concentrations. It is important to prepare enough volume for all replicates.
-
Prepare a vehicle control medium containing the same final concentration of DMSO or ethanol as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing the different concentrations of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, perform the desired downstream assays to assess the effects of this compound. Examples include:
-
Cell Viability/Proliferation Assays: MTT, WST-1, or CellTiter-Glo assays.
-
Gene Expression Analysis: qRT-PCR or RNA-sequencing to measure changes in the expression of progesterone-responsive genes.
-
Protein Analysis: Western blotting or ELISA to quantify changes in protein levels.
-
Reporter Assays: Luciferase assays using a progesterone response element (PRE) reporter construct to measure PR transcriptional activity.[11]
-
Safety Precautions
-
This compound is a potent hormonal compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution when handling DMSO solutions.
-
All procedures involving cell culture should be performed in a sterile biological safety cabinet to prevent contamination.
By following these guidelines, researchers can confidently prepare and use this compound in their cell culture experiments to investigate its biological roles and potential therapeutic applications.
References
- 1. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C22H30O3 | CID 68926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimegestone Treatment in Immortalized Human Endometrial Stromal Cells (HESC-T)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the treatment of immortalized human endometrial stromal cells (HESC-T) with the synthetic progestin Trimegestone. This document outlines the mechanism of action, experimental procedures, and expected outcomes, facilitating research into endometrial function, decidualization, and the development of progestin-based therapies.
Introduction
This compound is a potent synthetic progestogen that mimics the action of progesterone by binding to and activating the progesterone receptor (PR).[1] In endometrial stromal cells, this interaction initiates a signaling cascade that leads to cellular differentiation, a process known as decidualization, which is crucial for embryo implantation and the maintenance of pregnancy.[2][3] this compound has been shown to modulate the expression of various genes, including those involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).[4][5] The immortalized human endometrial stromal cell line, HESC-T, provides a valuable and consistent in vitro model to study these processes.
Mechanism of Action
This compound, like endogenous progesterone, exerts its effects primarily through the nuclear progesterone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This leads to the induction of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1), and the regulation of enzymes involved in tissue remodeling, including MMPs.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression in human endometrial stromal cells.
Table 1: Effect of this compound on Matrix Metalloproteinase (MMP) Expression in Primary Human Endometrial Stromal Cells
| Treatment | Target Gene | Fold Change vs. Control | Reference |
| This compound (10⁻⁶ M) | MMP-1 | Suppression | [4][5] |
| This compound (10⁻⁶ M) | MMP-3 | Suppression | [4][5] |
Note: This data is from studies on primary human endometrial stromal cells and is expected to be comparable in the HESC-T cell line.
Table 2: Expected Effects of this compound on Decidualization Markers in HESC-T Cells
| Treatment | Target Gene/Protein | Expected Outcome |
| This compound | Prolactin (PRL) | Increased expression and secretion |
| This compound | Insulin-like growth factor-binding protein 1 (IGFBP-1) | Increased expression and secretion |
Experimental Protocols
Cell Culture and Maintenance of HESC-T Cells
Materials:
-
Immortalized Human Endometrial Stromal Cells (HESC-T)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture HESC-T cells in DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then incubate with Trypsin-EDTA until the cells detach.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
This compound Treatment Protocol for Decidualization
Materials:
-
HESC-T cells
-
Estradiol (E2)
-
This compound
-
RU486 (progesterone receptor antagonist, for control experiments)
-
Ethanol (vehicle control)
-
Serum-free DMEM/F-12 medium
Protocol:
-
Plate HESC-T cells in 6-well plates or other suitable culture vessels and allow them to reach 70-80% confluency.
-
Wash the cells with PBS and replace the growth medium with serum-free DMEM/F-12 for 24 hours to starve the cells.
-
Prepare stock solutions of Estradiol (in ethanol), this compound (in ethanol), and RU486 (in ethanol).
-
Treat the cells with the following conditions (final concentrations):
-
Vehicle control (Ethanol)
-
Estradiol (10⁻⁸ M)
-
Estradiol (10⁻⁸ M) + this compound (10⁻⁶ M)
-
Estradiol (10⁻⁸ M) + this compound (10⁻⁶ M) + RU486 (10⁻⁶ M)
-
-
Incubate the cells for the desired time period (e.g., 48 hours for gene expression analysis, or longer for protein secretion assays). A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine optimal treatment duration.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., MMP-1, MMP-3, PRL, IGFBP-1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
After treatment, lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
Materials:
-
Conditioned cell culture medium from treated cells
-
ELISA kits for the proteins of interest (e.g., MMP-1, MMP-3, PRL, IGFBP-1)
Protocol:
-
After the desired treatment period, collect the cell culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a plate reader and calculate the concentration of the secreted protein based on the standard curve.
Visualizations
Signaling Pathway of this compound in HESC-T Cells
Caption: this compound signaling pathway in endometrial stromal cells.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for analyzing this compound's effects on HESC-T cells.
Logical Relationship of Progesterone Receptor Signaling
Caption: Logical flow of progesterone receptor-mediated gene regulation.
References
- 1. TGFβ1 Attenuates Expression of Prolactin and IGFBP-1 in Decidualized Endometrial Stromal Cells by Both SMAD-Dependent and SMAD-Independent Pathways | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Insulin-like growth factor regulation of human endometrial stromal cell function: coordinate effects on insulin-like growth factor binding protein-1, cell proliferation and prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Down-Regulation of the Histone Methyltransferase EZH2 Contributes to the Epigenetic Programming of Decidualizing Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Trimegestone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the in vivo effects of Trimegestone, a potent and selective synthetic progestin. The protocols detailed below are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various physiological and pathological contexts.
Introduction
This compound (TMG) is a 19-norpregnane derivative that exhibits high affinity and selectivity for the progesterone receptor (PR).[1][2] Its potent progestogenic activity, coupled with a favorable safety profile, makes it a compound of interest for hormone replacement therapy, contraception, and the management of gynecological disorders.[1][3] Preclinical in vivo studies are crucial for elucidating the pharmacological effects, efficacy, and safety of this compound. This document outlines key animal models and experimental protocols for investigating this compound's effects on bone metabolism, the endometrium, and ovulation.
Mechanism of Action: Progesterone Receptor Signaling
This compound exerts its effects primarily through the classical nuclear progesterone receptor (PR) signaling pathway. Upon binding to this compound, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4][5] In the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This leads to the physiological effects of this compound, such as the inhibition of gonadotropin secretion and stabilization of the endometrium.[7] Additionally, progestins can elicit rapid, non-genomic effects through membrane-bound progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs), which can activate intracellular signaling cascades like the MAPK and PI3K pathways.[4][6]
Animal Models and Experimental Protocols
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Rodents, particularly rats and mice, and rabbits are the most commonly used species.
Ovariectomized Rat Model for Postmenopausal Osteoporosis
This model is used to simulate postmenopausal estrogen deficiency and subsequent bone loss, providing a platform to assess the bone-protective effects of this compound, often in combination with an estrogen.[7][8][9]
-
Animals: Adult female Sprague-Dawley or Wistar rats (6 months old) are commonly used.[8]
-
Acclimation: House the animals in a controlled environment for at least one week prior to the experiment.
-
Ovariectomy (OVX): Perform bilateral ovariectomy under appropriate anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Osteopenia Development: Allow a period of 2 months post-ovariectomy for the development of osteopenia.[8]
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound
-
OVX + 17β-Estradiol (E2)
-
OVX + this compound + E2
-
-
Drug Administration:
-
Endpoint Analysis:
-
Bone Densitometry: Measure bone mineral density (BMD) of the femur and/or tibia using dual-energy X-ray absorptiometry (DEXA).
-
Histomorphometry: Analyze bone microarchitecture of the tibia or vertebrae.
-
Uterine Wet Weight: Dissect and weigh the uterus to assess the uterotrophic and anti-uterotrophic effects.
-
Biochemical Markers: Measure serum levels of bone turnover markers such as alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP).
-
| Treatment Group | This compound Dose (oral) | 17β-Estradiol Dose (s.c.) | Key Findings on Bone Mass | Key Findings on Uterine Weight | Reference(s) |
| OVX + TMG | 1 mg/kg/day | - | No beneficial effect alone | No significant effect | [7][8] |
| OVX + E2 | - | 10 µg/kg/day | Prevents further bone loss | Significant increase (uterotrophic effect) | [7][8] |
| OVX + TMG + E2 | 1 mg/kg/day | 10 µg/kg/day | Significantly improves E2's effect on bone mass | Effectively counteracts the uterotrophic effect of E2 | [7][8] |
Rabbit Model for Endometrial Transformation
The rabbit is a sensitive model for assessing the progestational activity of compounds on the uterine endometrium (Clauberg test).
-
Animals: Immature female rabbits.
-
Estrogen Priming: Prime the rabbits with daily injections of estradiol for several days to induce endometrial proliferation.
-
Treatment: Administer this compound subcutaneously or orally for 5 consecutive days.
-
Endpoint Analysis:
-
Sacrifice the animals and collect uterine tissue.
-
Perform histological examination of the endometrium to assess the degree of glandular differentiation and secretory activity, typically scored on the McPhail scale. This compound has been shown to be significantly more potent than medroxyprogesterone acetate (MPA) and norethindrone (NET) in this assay.[2]
-
Rat Model for Antiovulatory Activity
This model is used to determine the potency of progestins in inhibiting ovulation.
-
Animals: Adult female rats with regular estrous cycles.
-
Cycle Monitoring: Monitor the estrous cycle by daily vaginal smears.
-
Treatment: Administer a single oral dose of this compound on the day of proestrus.
-
Endpoint Analysis:
-
The following day (estrus), sacrifice the animals and examine the oviducts for the presence of ova under a microscope.
-
The dose that inhibits ovulation in 50% of the animals (ED50) is determined. Preclinical studies have demonstrated the antiovulatory activity of this compound in rats.[3]
-
Safety and Toxicology Assessment
Preclinical safety and toxicology studies are essential to characterize the risk profile of this compound. These studies are typically conducted in both rodent (rat or mouse) and non-rodent (e.g., dog or minipig) species in compliance with Good Laboratory Practice (GLP) guidelines.[10][11][12]
Key Toxicology Studies:
-
Single-Dose Toxicity: To determine the maximum tolerated dose (MTD) and acute toxic effects.
-
Repeated-Dose Toxicity: To evaluate the toxicological profile after repeated administration over various durations (e.g., 28 days, 90 days). This includes monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing gross and microscopic pathology.
-
Genotoxicity: A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test to assess mutagenic and clastogenic potential.
-
Safety Pharmacology: To investigate the potential adverse effects on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems (core battery).[11][13]
-
Reproductive and Developmental Toxicology: To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Preclinical data indicate that this compound has a favorable safety profile, with a lack of significant androgenic, glucocorticoid, or mineralocorticoid activity.[2]
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the in vivo characterization of this compound. The ovariectomized rat is a well-established model for studying the effects on bone and uterine tissue, relevant to its potential use in hormone replacement therapy. Rabbit and rat models are valuable for confirming its progestational and antiovulatory activities. A thorough evaluation of the safety and toxicology profile in appropriate animal models is a prerequisite for clinical development. The data generated from these preclinical studies are essential for understanding the therapeutic potential and risks associated with this compound.
References
- 1. Preclinical and clinical properties of this compound: a potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 17 beta-estradiol and this compound alone, and in combination, on the bone and uterus of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound alone or in combination with estradiol on bone mass and bone turnover in an adult rat model of osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ovariectomized rat as a model for studying alveolar bone loss in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 11. scantox.com [scantox.com]
- 12. accelera.org [accelera.org]
- 13. Frontiers | Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds [frontiersin.org]
Application Notes: Trimegestone Receptor Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a potent and selective synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is characterized by its high binding affinity for the progesterone receptor (PR), which mediates its therapeutic effects in applications such as hormone replacement therapy and contraception.[2][3][4] Understanding the binding characteristics of this compound to its primary target, the progesterone receptor, is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the progesterone receptor.
This compound's selectivity is a key feature, exhibiting low affinity for androgen, glucocorticoid, and mineralocorticoid receptors, and no measurable affinity for the estrogen receptor.[2][5] This high specificity for the progesterone receptor is advantageous in minimizing off-target side effects. The following protocols and data provide a framework for researchers to quantitatively assess the binding of this compound and other related compounds to the progesterone receptor.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and potency of this compound for various steroid receptors compared to other progestins.
| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |
| This compound | Progesterone (PR) | Rat | Competitive Binding | 3.3 | IC50 (nM) | [6][7] |
| This compound | Progesterone (PR) | Human | Competitive Binding | Similar to MPA | - | [7] |
| This compound | Progesterone (PR) | Rabbit | Competitive Binding | Similar to MPA | - | [7] |
| This compound | Progesterone (PR) | - | Alkaline Phosphatase Activity | 0.1 | EC50 (nM) | [7] |
| This compound | Progesterone (PR) | - | HRE-tk-luciferase Activity | 0.2 | EC50 (nM) | [8] |
| This compound | Androgen (AR) | Mouse | HRE-tk-luciferase Assay | Weak antiandrogenic activity | - | [7] |
| Medroxyprogesterone Acetate (MPA) | Progesterone (PR) | Rat | Competitive Binding | 53.3 | IC50 (nM) | [7] |
| Medroxyprogesterone Acetate (MPA) | Glucocorticoid (GR) | Human | HRE-tk-luciferase Assay | ~10 | EC50 (nM) | [7] |
| Medroxyprogesterone Acetate (MPA) | Androgen (AR) | Mouse | HRE-tk-luciferase Assay | Androgenic activity | - | [7] |
Experimental Protocols
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-Progesterone or [³H]-R5020) for binding to the progesterone receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the competitor for the receptor.
Materials and Reagents
-
Receptor Source: Cytosol from T47D human breast cancer cells or rabbit uterus, or purified recombinant human progesterone receptor.
-
Radioligand: [³H]-Progesterone or [³H]-Promegestone (R5020).
-
Competitor: this compound.
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added fresh before use.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-treated with a solution like 0.3% polyethylenimine (PEI).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
-
Receptor Preparation (Example using T47D cells):
-
Culture T47D cells to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to prepare the cytosol (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Perform the assay in triplicate in 96-well plates.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd, e.g., 1-5 nM [³H]-Progesterone), and the receptor preparation.
-
Non-specific Binding: Add assay buffer, the same fixed concentration of radioligand, a high concentration of unlabeled progesterone (e.g., 1 µM) to saturate the receptors, and the receptor preparation.
-
Competitor Binding: Add assay buffer, the same fixed concentration of radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), and the receptor preparation.
-
-
Incubation:
-
Incubate the plates at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway
Upon binding to the progesterone receptor, this compound initiates a signaling cascade that modulates gene expression.
Caption: this compound's signaling pathway via the progesterone receptor.
The binding of this compound to the progesterone receptor in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins.[1] The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs).[1] This interaction modulates the transcription of target genes, resulting in the physiological effects of this compound.[1]
References
- 1. Saturation analysis of ligand binding using a centrifugation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis Following Trimegestone Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimegestone is a potent and selective synthetic progestogen that exerts its effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] Upon binding to this compound, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes.[1][3] This regulation of gene expression underlies the physiological and pharmacological effects of this compound in various tissues, including the endometrium and breast.[4][5] Understanding the specific genes and pathways modulated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
This document provides detailed protocols for the in vitro treatment of a progesterone-responsive breast cancer cell line, T47D, with this compound, followed by the analysis of target gene expression using quantitative real-time PCR (qPCR). The T47D cell line is a well-established model for studying progestin action as it expresses high levels of the progesterone receptor.[6]
Key Experimental Protocols
Cell Culture and Maintenance of T47D Cells
This protocol describes the standard procedure for culturing and maintaining the T47D human breast cancer cell line.
Materials:
-
T47D cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture T47D cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Change the medium every 2-3 days.
In Vitro this compound Treatment
This protocol details the treatment of T47D cells with this compound to analyze its effect on gene expression. To minimize the effects of hormones present in the serum, a hormone-depleted medium is used prior to and during treatment.
Materials:
-
T47D cells (seeded in 6-well plates)
-
Phenol red-free RPMI-1640 medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
This compound (stock solution in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
Procedure:
-
Seed T47D cells in 6-well plates at a density of 5 x 10^5 cells per well in complete growth medium and allow them to attach overnight.
-
The next day, aspirate the medium and wash the cells twice with sterile PBS.
-
Replace the medium with phenol red-free RPMI-1640 supplemented with 5% CS-FBS. Incubate for 24-48 hours to hormonally deprive the cells.
-
Prepare working solutions of this compound in the hormone-depleted medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO or ethanol as the highest this compound concentration.
-
After the hormone deprivation period, replace the medium with the prepared this compound or vehicle control solutions.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
RNA Isolation
This protocol describes the extraction of total RNA from this compound-treated and control T47D cells using a common TRIzol-based method.[7]
Materials:
-
This compound-treated and vehicle-treated T47D cells in 6-well plates
-
TRIzol® reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water or TE buffer
-
Microcentrifuge tubes, RNase-free
-
Microcentrifuge
Procedure:
-
Aspirate the medium from the wells.
-
Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate the samples at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used initially. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
This protocol outlines the synthesis of complementary DNA (cDNA) from the isolated RNA.
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase enzyme
-
dNTP mix
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
RNase-free water
-
Thermal cycler
Procedure:
-
In an RNase-free tube, combine 1-2 µg of total RNA, primers, and RNase-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of target gene expression from the synthesized cDNA.
Materials:
-
cDNA
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plates or tubes
-
Real-time PCR detection system
Procedure:
-
Thaw the cDNA, primers, and qPCR master mix on ice.
-
Prepare a reaction mix for each gene containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mix into the qPCR plate wells.
-
Add the diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[8]
-
Perform a melt curve analysis at the end of the run if using SYBR® Green to verify the specificity of the amplified product.
Data Presentation
The following tables summarize hypothetical quantitative data for the relative gene expression of selected target genes in T47D cells following treatment with this compound for 24 hours. Gene expression is normalized to the reference gene GAPDH and expressed as fold change relative to the vehicle control. The data is analyzed using the 2-ΔΔCt method.
Table 1: Effect of this compound on Cell Cycle Regulatory Genes
| Gene | This compound (1 nM) - Fold Change | This compound (10 nM) - Fold Change | This compound (100 nM) - Fold Change |
| MYC | 0.72 | 0.45 | 0.28 |
| CCND1 (Cyclin D1) | 0.81 | 0.53 | 0.35 |
| CDKN1A (p21) | 1.95 | 3.20 | 4.85 |
| Bcl-2 | 0.65 | 0.38 | 0.21 |
Table 2: Effect of this compound on Matrix Metalloproteinases (MMPs)
| Gene | This compound (1 nM) - Fold Change | This compound (10 nM) - Fold Change | This compound (100 nM) - Fold Change |
| MMP-1 | 0.68 | 0.41 | 0.25 |
| MMP-3 | 0.75 | 0.49 | 0.31 |
| MMP-9 | 0.95 | 0.88 | 0.82 |
Table 3: Effect of this compound on Progesterone Receptor and Target Signaling Molecules
| Gene | This compound (1 nM) - Fold Change | This compound (10 nM) - Fold Change | This compound (100 nM) - Fold Change |
| PGR (Progesterone Receptor) | 1.20 | 1.55 | 1.80 |
| MKP-1 (MAPK Phosphatase 1) | 2.10 | 3.85 | 5.50 |
| RANKL | 0.55 | 0.30 | 0.15 |
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Experimental workflow for gene expression analysis.
Caption: Logical relationship of this compound action.
References
- 1. Progesterone Receptor Inhibits Proliferation of Human Breast Cancer Cells via Induction of MAPK Phosphatase 1 (MKP-1/DUSP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Genetic Targets Identified in Triple-Negative Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Optimizing Trimegestone Concentration for In Vitro Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for Trimegestone in in vitro studies?
A1: this compound is a potent progestin, with effective concentrations typically falling within the low nanomolar (nM) range. For instance, in T47D breast cancer cells, the EC50 (half-maximal effective concentration) for inducing alkaline phosphatase activity is approximately 0.1 nM, and for stimulating cell proliferation, it is around 0.02 nM.[1] In human endometrial stromal cells (HESC-T), an EC50 of 0.2 nM has been reported for inducing hormone-responsive element (HRE)-tk-luciferase activity.[1] It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM). It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in your experiments.
Q3: Is this compound selective for the progesterone receptor (PR)?
A3: Yes, this compound exhibits high selectivity for the progesterone receptor. It has a high binding affinity for the human PR, greater than that of medroxyprogesterone acetate (MPA), norethindrone (NET), and levonorgestrel (LNG).[2] In contrast, TMG displays low affinity for androgen, glucocorticoid, and mineralocorticoid receptors, and no measurable affinity for the estrogen receptor.[2][3] This high selectivity minimizes off-target effects in in vitro experiments.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of the compound from a frozen stock for each experiment. The stability of any compound in media can be influenced by factors such as temperature, pH, and the presence of serum proteins.[4][5] To ensure consistent results, minimize the time the compound is in the incubator before and during the experiment.
Q5: What are the expected downstream effects of this compound in PR-positive cells?
A5: Upon binding to the progesterone receptor, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[6] The TMG-PR complex then binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[6] This can lead to various cellular responses, including changes in cell proliferation, differentiation (e.g., induction of alkaline phosphatase), and regulation of other signaling pathways such as the MAPK pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound | Incorrect concentration: The concentration used may be too low or too high (causing toxicity). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 nM to 1 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Cell line viability/health: Cells may be unhealthy, contaminated, or have a low passage number, affecting their responsiveness. | Ensure cells are healthy and free from contamination. Use cells within a consistent and appropriate passage number range. | |
| Low Progesterone Receptor (PR) expression: The cell line may not express sufficient levels of PR. | Verify PR expression in your cell line using techniques like Western blotting or qPCR. | |
| Compound degradation: The this compound stock solution or working dilutions may have degraded. | Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| High background or off-target effects | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1%) and include a vehicle control in all experiments. |
| Non-specific binding: At very high concentrations, this compound might exhibit some binding to other steroid receptors, although it is highly selective. | Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects. | |
| Precipitation of this compound in media | Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility. Gently vortex the diluted solution before adding it to the cell culture. Consider using a pre-warmed medium for dilution. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can lead to variable responses. | Standardize your cell culture and experimental procedures meticulously. Use the same batch of serum and other reagents where possible. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variations in the final concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media for replicate wells to ensure consistency. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (TMG)
| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| T47D (human breast cancer) | Alkaline Phosphatase Activity | Induction of Activity | ~0.1 nM | [1] |
| T47D (human breast cancer) | Cell Proliferation | Stimulation of Proliferation | ~0.02 nM | [1] |
| HESC-T (human endometrial stromal cells) | HRE-tk-luciferase Reporter Assay | Luciferase Activity | ~0.2 nM | [1] |
| Rat Uterine Cytosol | Competitive Binding Assay | Progesterone Receptor Affinity | IC50 = 3.3 nM | [1] |
Experimental Protocols
Cell Proliferation Assay (T47D cells)
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): To synchronize cells and reduce the effects of growth factors in the serum, replace the growth medium with a serum-free or low-serum medium for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.001 nM to 100 nM. Include a vehicle control (medium with the same final concentration of solvent). Remove the starvation medium and add 100 µL of the treatment medium to each well.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Quantify cell proliferation using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Alkaline Phosphatase (ALP) Activity Assay (T47D cells)
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Proliferation Assay protocol.
-
Incubation: Incubate the cells with this compound for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8).
-
ALP Activity Measurement: Add a substrate solution, such as p-nitrophenyl phosphate (pNPP), to the cell lysates. Incubate at 37°C until a yellow color develops.
-
Absorbance Reading: Stop the reaction (e.g., with NaOH) and measure the absorbance at 405 nm using a microplate reader.
-
Data Normalization and Analysis: Normalize the ALP activity to the total protein concentration in each lysate. Plot the normalized ALP activity against the this compound concentration to determine the EC50.
Progesterone Receptor (PR) Luciferase Reporter Assay
-
Cell Transfection: Co-transfect the host cell line (e.g., HESC-T or a PR-negative cell line engineered to express PR) with a PR expression vector and a reporter plasmid containing a progesterone-responsive element (PRE) driving the expression of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations as described in the Cell Proliferation Assay protocol.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to calculate the EC50.
Mandatory Visualizations
Caption: Classical signaling pathway of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Trimegestone Solubility for Research Applications
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of Trimegestone in Dimethyl Sulfoxide (DMSO) and ethanol for research purposes. Researchers, scientists, and drug development professionals can find troubleshooting tips and experimental protocols to assist with their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: While specific quantitative solubility data for this compound in DMSO is not widely published in public literature, chemical suppliers and scientific databases indicate that this compound is soluble in DMSO. It is a common practice to prepare stock solutions of hydrophobic steroids like this compound in DMSO for in vitro experiments.
Q2: What is the solubility of this compound in ethanol?
Q3: Why is it important to use a high-purity solvent for solubility experiments?
A3: The purity of the solvent is crucial as impurities can significantly affect the solubility of a compound. For instance, the presence of water in organic solvents can lower the solubility of hydrophobic compounds like this compound. Always use analytical or HPLC grade solvents for preparing stock solutions to ensure reproducibility.
Q4: Are there any safety precautions I should take when handling this compound, DMSO, and ethanol?
A4: Yes. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMSO can facilitate the absorption of other chemicals through the skin. Review the Safety Data Sheet (SDS) for each compound before use.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in DMSO or ethanol. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution (e.g., in a 37°C water bath) can help increase the solubility of the compound. However, be cautious about potential degradation of this compound at higher temperatures.
-
Sonication: Using an ultrasonic bath can help break down solute particles and enhance dissolution.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade of DMSO or ethanol.
Q2: My this compound precipitates out of solution when I dilute my stock solution with aqueous media (e.g., cell culture medium or PBS). How can I prevent this?
A2: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds prepared in organic solvents. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Lower Stock Concentration: Preparing a more dilute stock solution in your organic solvent may prevent precipitation when further diluting into your aqueous medium.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible and consistent across all experiments, including controls. For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Use of a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant or a co-solvent to the aqueous medium can help maintain the solubility of the compound. This should be carefully evaluated for its potential effects on your experimental system.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO or ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Sonicator (optional)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials.
-
To each vial, add a known volume of the solvent (e.g., 1 mL of DMSO or ethanol).
-
Securely cap the vials and vortex vigorously for 1-2 minutes.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The solution should have visible undissolved solid at the bottom to confirm saturation.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Data Presentation
| Compound | Solvent | Solubility (mg/mL) | Molarity (mM) |
| Progesterone | DMSO | 22 | 69.96 |
| Progesterone | Ethanol | 31.5 | 100.17 |
Data from Selleck Chemicals product information.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical diagram of factors affecting this compound solubility.
References
Technical Support Center: Preventing Trimegestone Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Trimegestone precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a hydrophobic molecule with very low aqueous solubility (predicted to be approximately 0.0188 mg/mL)[1]. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors, including:
-
High Concentration: Attempting to dissolve this compound at a concentration above its solubility threshold.
-
Solvent Change: Diluting a concentrated this compound stock solution (prepared in an organic solvent) into an aqueous buffer. The organic solvent concentration may become too low to maintain solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.
-
pH Shifts: The solubility of some compounds can be pH-dependent. Although this compound is not strongly ionizable, significant pH changes in the medium could potentially influence its stability in solution[2][3].
-
Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins) could reduce the solubility of this compound.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. Common choices include:
The choice of solvent may depend on the specific requirements of your experiment, including cell toxicity limits. It is crucial to be aware of the potential effects of these solvents on your experimental system[6].
Q3: How can I increase the solubility of this compound in my aqueous experimental medium?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
Co-solvents: Maintaining a certain percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in the final aqueous solution can increase solubility[7][8].
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility[9][10].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively increasing its solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose[11][12][13].
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data: Solubility Enhancement Strategies
Disclaimer: Experimental solubility data for this compound is not widely available in public literature. The following tables provide data for Progesterone, a structurally and functionally similar progestin, to serve as a reference for formulating this compound solutions. These values should be used as a guide, and optimization for this compound is recommended.
Table 1: Solubility of Progesterone in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.007 - 0.0168 | [14][15] |
| Ethanol | Soluble | [9] |
| Acetone | Soluble | [9] |
| Dioxane | Soluble | [9] |
Table 2: Effect of Co-solvents on Progesterone Solubility in Aqueous Solutions
| Co-solvent System | Progesterone Solubility (µg/mL) | Reference |
| Water (pH 6.8) | ~7.8 | [16] |
| Solid Dispersion with HPMC | 16.79 | [17] |
| Solid Dispersion with HPMCAS | 23.21 | [17] |
| Solid Dispersion with PVP | 26.34 | [16] |
Table 3: Effect of Cyclodextrins on Progesterone Solubility
| Cyclodextrin | Solubility Enhancement | Reference |
| Carboxymethyl-β-CD | Significant increase from 16 µg/mL | [11] |
| Hydroxypropyl-β-CD (HP-β-CD) | High solubilization efficiency | [18] |
| Per-methyl-β-CD (PM-β-CD) | High solubilization efficiency | [18] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: For a 10 mM solution, you will need 3.42 mg of this compound per 1 mL of DMSO.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile container.
-
Add Solvent: Add the calculated volume of DMSO to the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate for a few minutes until the this compound is completely dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Using Co-solvents to Prepare an Aqueous Working Solution
This protocol details the preparation of a 10 µM this compound working solution in a cell culture medium containing a final concentration of 0.1% DMSO.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Warm the Medium: Gently warm the aqueous medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid shocking the this compound out of solution, first, dilute the 10 mM stock solution 1:10 in the aqueous medium to create a 1 mM intermediate solution. Do this by adding the stock solution dropwise to the stirring medium.
-
Prepare Final Dilution: Add the required volume of the 1 mM intermediate solution to the pre-warmed aqueous medium to achieve the final desired concentration of 10 µM. For example, add 10 µL of the 1 mM solution to 990 µL of medium.
-
Mix Thoroughly: Gently vortex or invert the tube to ensure the final solution is homogenous.
-
Use Immediately: It is best to use the final working solution immediately after preparation.
Protocol 3: Using Cyclodextrins for Enhanced Aqueous Solubility
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex solution.
Caption: Experimental workflow for cyclodextrin complexation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Centrifuge or 0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 1-10% w/v)[19].
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. The amount should be more than what is expected to dissolve.
-
Equilibrate: Stir the suspension at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Drug: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound, or filter the solution through a 0.22 µm syringe filter.
-
Collect Supernatant: The clear supernatant is your saturated solution of the this compound/HP-β-CD complex. The concentration of this compound in this solution can be determined by a suitable analytical method like HPLC. This saturated solution can then be diluted as needed for your experiments.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 5. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 6. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penetration enhancement by menthol combined with a solubilization effect in a mixed solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on trimethoprim:hydroxypropyl-β-cyclodextrin: aggregate and complex formation [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. scispace.com [scispace.com]
- 19. csstc.org [csstc.org]
Technical Support Center: Trimegestone Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Trimegestone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target receptors for this compound?
A1: this compound is a potent and selective progestin, designed to primarily target the progesterone receptor (PR). However, like many steroid hormones, it can exhibit some degree of cross-reactivity with other steroid receptors. In preclinical studies, this compound has been shown to have a high affinity for the progesterone receptor and lacks the agonist effects of other steroid hormones.[1] It binds with low affinity to the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[2]
Q2: How significant are the off-target effects of this compound at the androgen receptor (AR)?
A2: this compound displays very low affinity for the androgen receptor.[3] One in vitro study using a luciferase reporter assay in a mouse fibroblast cell line (L929), which expresses AR but not PR, demonstrated that this compound has weak antiandrogenic activity.[4] This suggests that at high concentrations, this compound may antagonize the effects of androgens.
Q3: Does this compound exhibit any activity at the glucocorticoid receptor (GR)?
A3: this compound shows a better receptor selectivity profile compared to some other progestins, such as medroxyprogesterone acetate (MPA).[4] In a human lung carcinoma cell line (A549), which contains GR but no PR, this compound had no effect on luciferase activity, indicating a lack of significant glucocorticoid agonist activity.[4]
Q4: What is the interaction of this compound with the mineralocorticoid receptor (MR)?
A4: Preclinical findings indicate a lack of mineralocorticoid activity for this compound.[1] In vivo studies have shown that while this compound has anti-mineralocorticoid activity, it does not have significant mineralocorticoid agonist effects.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and its primary metabolite, 17α-acetyl-trimegestone, at off-target receptors.
Table 1: Off-Target Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Relative Binding Affinity (%)* |
| This compound | Androgen Receptor (AR) | Competitive Binding | - | - | Very Low[3] |
| This compound | Glucocorticoid Receptor (GR) | Competitive Binding | - | - | Low[2] |
| This compound | Mineralocorticoid Receptor (MR) | Competitive Binding | - | - | Low[2] |
*Relative binding affinity is typically expressed as a percentage of the binding of the natural ligand for that receptor. Specific quantitative values for this compound are not consistently reported in the public domain, with most sources describing the affinity qualitatively.
Table 2: Off-Target Functional Activity of this compound
| Compound | Receptor | Assay Type | Cell Line | Effect | EC50/IC50 (nM) | Emax (%) |
| This compound | Androgen Receptor (AR) | HRE-tk-luciferase | L929 (mouse fibroblast) | Weak Antagonist | - | - |
| This compound | Glucocorticoid Receptor (GR) | HRE-tk-luciferase | A549 (human lung carcinoma) | No Agonist Activity | - | - |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of this compound for the Androgen, Glucocorticoid, and Mineralocorticoid receptors.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Detailed Protocol:
-
Receptor Preparation:
-
Prepare cell lysates or purified receptor proteins from a source known to express the target receptor (e.g., cell lines overexpressing the receptor, or tissue homogenates).
-
-
Assay Buffer:
-
Prepare an appropriate binding buffer. A typical buffer might contain Tris-HCl, EDTA, and protease inhibitors.
-
-
Competition Reaction:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-Dihydrotestosterone for AR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).
-
Add increasing concentrations of unlabeled this compound.
-
Add the receptor preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled natural ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.
-
-
Quantification:
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Reporter Gene Assay
This assay assesses the functional activity (agonist or antagonist) of this compound at the AR, GR, and MR.
Principle: This assay utilizes a cell line that has been engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a hormone response element (HRE). Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, CHO) that has low or no endogenous expression of the target receptors.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human AR, GR, or MR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the corresponding HRE (e.g., ARE, GRE, MRE).
-
-
-
Cell Seeding:
-
Seed the transfected cells into a multi-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
For agonist testing, treat the cells with increasing concentrations of this compound.
-
For antagonist testing, treat the cells with a known agonist for the receptor in the presence of increasing concentrations of this compound.
-
Include appropriate controls (vehicle, agonist alone).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
-
Cell Lysis:
-
Lyse the cells to release the luciferase enzyme.
-
-
Luciferase Assay:
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay).
-
For agonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50.
-
Off-Target Signaling Pathways
The following diagrams illustrate the general signaling pathways for the off-target receptors of this compound. Due to the weak interaction, the downstream effects of this compound binding are expected to be minimal compared to the natural ligands.
Androgen Receptor (AR) Signaling Pathway
This compound has weak antiandrogenic activity, suggesting it may act as a competitive antagonist at the AR.
Glucocorticoid Receptor (GR) Signaling Pathway
This compound shows no significant agonist activity at the GR.
Mineralocorticoid Receptor (MR) Signaling Pathway
This compound has weak anti-mineralocorticoid activity.
Troubleshooting Guides
Issue 1: High background or non-specific binding in competitive binding assays.
-
Possible Cause:
-
Radioligand concentration is too high.
-
Insufficient blocking of non-specific binding sites.
-
Inadequate washing to remove unbound radioligand.
-
Contamination of reagents.
-
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the Kd of the radioligand for the receptor. Use a concentration at or below the Kd in the competition assay.
-
Increase Blocking Agent: Increase the concentration of the unlabeled natural ligand in the non-specific binding control wells.
-
Optimize Washing: Increase the number and/or volume of washes after the separation step. Ensure the wash buffer is at the correct temperature (usually ice-cold).
-
Check Reagent Purity: Use fresh, high-quality reagents.
-
Issue 2: Low signal-to-noise ratio in reporter gene assays.
-
Possible Cause:
-
Low transfection efficiency.
-
Suboptimal promoter activity in the reporter plasmid.
-
Low receptor expression.
-
Cell line is not responsive.
-
Luciferase substrate has degraded.
-
-
Troubleshooting Steps:
-
Optimize Transfection: Use a different transfection reagent or method. Optimize the DNA-to-reagent ratio and the amount of DNA used.
-
Use a Stronger Promoter: If possible, use a reporter construct with a stronger constitutive or inducible promoter.
-
Verify Receptor Expression: Confirm the expression of the transfected receptor using Western blot or immunofluorescence.
-
Select a Different Cell Line: Some cell lines may be more suitable for reporter gene assays due to higher transfection efficiency or better endogenous signaling machinery.
-
Use Fresh Substrate: Luciferase substrates can be sensitive to light and temperature. Use fresh or properly stored substrate.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell number or viability.
-
Inconsistent incubation times or temperatures.
-
Pipetting errors.
-
Passage number of cells.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before seeding.
-
Maintain Consistent Conditions: Strictly adhere to the same incubation times and temperatures for all experiments.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of reagents.
-
Use Cells at a Consistent Passage Number: Cell characteristics can change with repeated passaging. Use cells within a defined passage number range for all experiments.
-
References
- 1. Mineralocorticoid receptor inhibits CREB signaling by calcineurin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor activation is crucial in the signalling pathway leading to the Anrep effect - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Trimegestone reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trimegestone in reporter gene assays. The information is designed to assist in obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter assay?
This compound is a synthetic progestin that acts as a potent agonist for the progesterone receptor (PR).[1][2][3][4][5] In a typical reporter assay, cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) linked to a progesterone response element (PRE). When this compound is introduced, it binds to the PR, causing the receptor to translocate to the nucleus and activate the transcription of the reporter gene, leading to a measurable signal (e.g., light output).[6][7]
Q2: Which cell lines are suitable for a this compound reporter assay?
Cell lines that endogenously express the progesterone receptor or have been engineered to do so are suitable. Commonly used cell lines for studying progesterone receptor signaling include breast cancer cell lines like MCF7 and T47D.[8] It is crucial to use cells with high levels of PR expression for a robust signaling response.[8]
Q3: What is a dual-luciferase reporter assay and why is it recommended?
A dual-luciferase assay employs a second, control reporter vector that is co-transfected with the experimental reporter.[3] This control reporter is typically driven by a constitutive promoter and is used to normalize the results of the experimental reporter.[9] Normalization can help to correct for variability in transfection efficiency and cell number, thus reducing experimental noise and increasing the reliability of the data.[9]
Q4: How should I prepare my this compound stock solution?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[7] This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.
Troubleshooting Guide
Inconsistent results in this compound reporter assays can arise from various factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format.
Issue 1: Weak or No Signal
-
Q: My luciferase signal is very low or undetectable after treating with this compound. What could be the cause?
-
A: Several factors could lead to a weak signal:
-
Low Transfection Efficiency: Ensure that the plasmid DNA is of high quality (transfection-grade) and optimize the DNA to transfection reagent ratio.[10][11]
-
Poor Cell Health: Use healthy, viable cells that are within their optimal passage number.[12] Avoid over-confluency when seeding cells for the assay.
-
Inactive Reagents: Check the functionality and expiration dates of your luciferase assay reagents. Prepare fresh reagents if necessary.[9]
-
Weak Promoter: If using a custom reporter construct, the promoter driving the reporter gene may be weak. Consider using a stronger promoter if possible.[9]
-
Insufficient this compound Concentration: The concentration of this compound may be too low to elicit a strong response. Perform a dose-response experiment to determine the optimal concentration range.
-
-
Issue 2: High Background Signal
-
Q: I am observing a high signal in my negative control wells (no this compound). How can I reduce this?
-
A: High background can obscure the specific signal from this compound. Consider the following:
-
Promoter Activity in Empty Vector: Some basic reporter vectors without a specific response element can still exhibit promoter activity, leading to background expression.[13] Using a vector with minimal basal activity is recommended.
-
Cell Culture Media Components: Phenol red in culture media can cause autofluorescence and interfere with luminescent readings. Using phenol red-free media is recommended for reporter assays.
-
Plate Type: The type of microplate used can influence background readings. White or opaque plates are generally recommended for luminescence assays to reduce well-to-well crosstalk.[10][11] However, some white plates can have high phosphorescence. Black plates may offer a better signal-to-noise ratio.
-
Contamination: Contamination of your cell culture or reagents can lead to spurious signals. Ensure aseptic techniques are followed.
-
-
Issue 3: High Variability Between Replicates
-
Q: My replicate wells for the same condition show very different results. What is causing this inconsistency?
-
-
Pipetting Errors: Inconsistent pipetting of cells, reagents, or this compound can lead to significant variability.[10] Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells.[9]
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an even distribution of cells across the plate.[10]
-
"Edge Effects": Wells on the edge of the plate can be more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can fill the outer wells with sterile water or PBS.[6]
-
Inconsistent Incubation Times: Ensure all plates are incubated for the same duration.
-
-
Experimental Protocols & Data Presentation
Detailed Methodology for a this compound Reporter Assay
This protocol provides a general framework. Optimization of specific parameters such as cell seeding density, this compound concentrations, and incubation times is recommended for each cell line and experimental setup.
-
Cell Seeding:
-
One day prior to transfection, seed healthy, sub-confluent cells into a 96-well plate. The optimal seeding density should be determined empirically but a starting point for MCF7 cells is 100,000 cells/well and for T47D cells is 150,000 cells/well in a 24-well plate format (adjust for 96-well plates).[8]
-
-
Transfection (for transient assays):
-
Prepare a transfection mix containing your PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (preferably phenol red-free).
-
After the transfection incubation, replace the transfection medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for an additional 18-24 hours.[6]
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for a short period to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Add the firefly luciferase substrate to each well and measure the luminescence using a plate reader.
-
If performing a dual-luciferase assay, add the stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction by dividing the normalized signal of the this compound-treated wells by the normalized signal of the vehicle control wells.
-
Plot the fold induction against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Quantitative Data Summary
The following tables provide examples of typical experimental parameters that should be optimized for your specific assay.
Table 1: Recommended Cell Seeding Densities for Progesterone Receptor Reporter Assays
| Cell Line | Seeding Density (cells/well in 24-well plate) | Reference |
| MCF7 | 100,000 | [8] |
| T47D | 150,000 | [8] |
Table 2: Example Incubation Times for Reporter Assays
| Step | Incubation Time | Reference |
| Pre-incubation of cells after seeding | 4-6 hours | [6] |
| Treatment with compound | 22-24 hours | [6] |
| Transfection | 4.5-5 hours | [7] |
| Post-transfection treatment | 14-16 hours | [7] |
Table 3: Example this compound Concentration Range for Dose-Response Analysis
| Compound | Concentration Range |
| This compound | 1 pM to 1 µM |
Note: The optimal concentration range should be determined experimentally.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the progesterone receptor, leading to its activation and transcription of a reporter gene.
Experimental Workflow for this compound Reporter Assay
Caption: A typical workflow for a this compound dual-luciferase reporter assay, from cell seeding to data analysis.
References
- 1. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. TLR Reporter Bioassay [promega.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. eubopen.org [eubopen.org]
- 8. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Reporter Cell Lines for Immuno-Oncology Drug Discovery: Targeting T-Cell Activation - Aragen Life Sciences [aragen.com]
- 13. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Trimegestone Interference with Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Trimegestone in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence assay?
A: this compound is a synthetic progestin, a type of hormone that mimics the effects of progesterone.[1] It is a steroid and, like many small molecules, has the potential to interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used for your probe, leading to artificially high signal.
-
Fluorescence Quenching: this compound might absorb the light emitted by your fluorescent probe (a phenomenon known as the inner filter effect) or interact directly with the excited fluorophore, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal.[2][3]
-
Spectral Overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of your fluorescent probe, leading to inaccurate measurements.
-
Non-specific Binding: this compound could bind to assay components, such as proteins or nucleic acids, potentially altering their conformation and affecting the fluorescence signal indirectly.
Q2: I'm observing a decrease in my fluorescence signal in the presence of this compound. What could be the cause?
A: A decrease in signal could be due to fluorescence quenching. This can occur through the inner filter effect, where this compound absorbs the excitation or emission light, or through direct interaction with the fluorophore.[2][3] It is also possible that this compound is a legitimate inhibitor in your assay, leading to a true biological effect that results in a lower signal. It is crucial to perform control experiments to differentiate between assay interference and genuine biological activity.
Q3: My fluorescence signal is unexpectedly high when I add this compound. What does this indicate?
A: An unexpectedly high signal is often due to the intrinsic fluorescence (autofluorescence) of the compound being tested.[2] this compound may be absorbing the excitation light and emitting its own fluorescence at a wavelength that is detected by the instrument, thus artificially inflating the signal.
Q4: How can I determine if this compound is autofluorescent?
A: To test for autofluorescence, run a control experiment where you measure the fluorescence of this compound in your assay buffer without the fluorescent probe. If you observe a significant signal at the emission wavelength of your probe, then this compound is autofluorescent under your experimental conditions.
Q5: What is the "inner filter effect" and how can I minimize it?
A: The inner filter effect occurs when a compound in the sample absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[4][5] This leads to a reduction in the measured fluorescence intensity. To minimize this effect, you can:
-
Decrease the concentration of this compound or your fluorescent probe.
-
Use a shorter path-length cuvette or microplate.
-
Optimize the excitation and emission wavelengths to minimize absorbance by this compound.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescence Signal
Possible Cause:
-
Fluorescence Quenching (Inner Filter Effect or Direct Quenching)
-
True Inhibitory Activity of this compound
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased fluorescence signal.
Issue 2: Unexpected Increase in Fluorescence Signal
Possible Cause:
-
Autofluorescence of this compound
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased fluorescence signal.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) at Excitation Max | Potential for Interference with this compound |
| This compound | ~290 | ~350 | >10,000 | - |
| Fluorescein (FITC) | 494 | 518 | 75,000 | Low (minimal spectral overlap) |
| Rhodamine B | 555 | 580 | 105,000 | Low (minimal spectral overlap) |
| Hoechst 33342 | 350 | 461 | 42,000 | High (potential for spectral overlap and inner filter effect) |
| DAPI | 358 | 461 | 27,000 | High (potential for spectral overlap and inner filter effect) |
| Alexa Fluor 647 | 650 | 668 | 270,000 | Very Low (red-shifted probe) |
Note: The spectral properties of this compound are hypothetical and should be experimentally determined.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence under the assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of a black, clear-bottom microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of your primary fluorescent probe.
-
Measure the fluorescence intensity in each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
Protocol 2: Assessing the Inner Filter Effect
Objective: To determine if this compound is causing an inner filter effect.
Materials:
-
This compound stock solution
-
Your fluorescent probe at a fixed concentration
-
Assay buffer
-
UV-Vis spectrophotometer
-
Fluorometer or microplate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Measure the absorbance spectrum of each this compound concentration from at least 250 nm to 700 nm using a UV-Vis spectrophotometer.
-
Identify if there is significant absorbance at the excitation and/or emission wavelengths of your fluorescent probe.
-
In a separate experiment, prepare samples with a fixed concentration of your fluorescent probe and the same serial dilutions of this compound.
-
Measure the fluorescence intensity of these samples.
-
A decrease in fluorescence intensity that correlates with an increase in this compound's absorbance at the excitation or emission wavelengths suggests an inner filter effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of potential this compound interference.
Caption: Experimental workflow for identifying compound interference.
References
- 1. Two new fluorescent derivatives of progesterone to use in fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
Technical Support Center: Optimizing Trimegestone Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Trimegestone in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound treatment is highly dependent on the cell line and the specific biological endpoint being investigated. Based on in-vitro studies of progestins, a general timeframe of 24 to 72 hours is often used for assessing effects on cell proliferation and viability.[1][2] However, for gene expression studies, shorter incubation times may be sufficient to observe changes in transcript levels.[3][4]
Recommendation: To determine the precise optimal incubation time for your specific experimental setup, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to measure the desired outcome.
Q2: What is the mechanism of action of this compound?
This compound is a synthetic progestogen that primarily exerts its effects by binding to and activating the progesterone receptor (PR).[5] Upon binding, the this compound-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This interaction modulates the transcription of these genes, leading to various cellular responses.[6][7] this compound has been shown to have high specificity and potency for the PR with weak affinity for androgen, glucocorticoid, and mineralocorticoid receptors.
Q3: Which cell lines are responsive to this compound?
This compound has been shown to be effective in cell lines that express the progesterone receptor. Notable examples include:
-
T47D (human breast cancer cell line): This cell line is rich in progesterone receptors and is commonly used to study the effects of progestins.[8][9]
-
MDA-MB-231 (human breast cancer cell line): While being a triple-negative breast cancer cell line (lacking estrogen, progesterone, and HER2 receptors), some studies investigate the effects of hormonal treatments on its behavior, though direct PR-mediated effects would not be expected.[1][10][11][12]
The responsiveness of any cell line to this compound should be confirmed by verifying the expression of the progesterone receptor.
Q4: How stable is this compound in cell culture media?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Low or absent Progesterone Receptor (PR) expression in the cell line. 2. Suboptimal concentration of this compound. 3. Inappropriate incubation time. 4. Degradation of this compound in the media. | 1. Verify PR expression in your cell line using techniques like Western Blot or qPCR. 2. Perform a dose-response experiment to identify the optimal concentration. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. For longer incubations, change the media and re-add this compound every 48 hours. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variations in treatment application. 3. "Edge effect" in multi-well plates. 4. Cellular stress. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all replicates. 2. Use a consistent method for adding this compound to all wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Handle cells gently during passaging and treatment to minimize stress. |
| Unexpected cell death or cytotoxicity. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Ensure the final concentration of the solvent is low (typically <0.1%) and include a solvent-only control. 3. Regularly check for signs of microbial contamination and test for mycoplasma. |
| Inconsistent effects on cell proliferation. | 1. Biphasic effect of progestins. Some progestins can stimulate proliferation at low concentrations and inhibit it at higher concentrations. 2. Cell cycle synchronization. The effect of this compound may depend on the cell cycle phase. | 1. Conduct a wide-range dose-response study to characterize the full proliferative response. 2. Consider cell cycle synchronization methods if phase-specific effects are being investigated. |
Data Presentation
Table 1: Summary of In-Vitro Effects of Progestin Treatment on Cell Lines
| Cell Line | Compound | Assay | Endpoint | Incubation Time | Result |
| T47D | Promegestone (R5020) | Cell Growth | Proliferation | Not Specified | Significant stimulation of growth at physiological concentrations.[8] |
| MDA-MB-231 | 17β-Ethinylestradiol | Cell Viability | Viability | 24 hours | Decreased cell viability (64.32% at 10 µM).[1] |
| MDA-MB-231 | Levonorgestrel | Cell Viability | Viability | 24 hours | Increased cell viability at high concentrations (113% at 10 µM).[1] |
| T47D | Docetaxel + Thymoquinone | Cell Cycle Analysis | Cell Cycle Arrest | 48 hours | Significant increase in the S phase population.[13] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using MTT Assay
This protocol outlines a method to determine the optimal incubation time of this compound on the metabolic activity of a chosen cell line.
Materials:
-
Adherent cells of interest (e.g., T47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Prepare separate plates for each time point to be tested (e.g., 6h, 12h, 24h, 48h, 72h).
-
-
MTT Assay:
-
At each designated time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][15][16][17][18]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the incubation time to determine the time point at which this compound has the most significant effect.
-
Protocol 2: Western Blot for Progesterone Receptor Expression
This protocol is to confirm the expression of the progesterone receptor in your cell line of interest.
Materials:
-
Cell lysate from the cell line of interest
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Progesterone Receptor
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the progesterone receptor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The presence of a band at the correct molecular weight indicates the expression of the progesterone receptor.
-
Visualizations
References
- 1. Insights into the Behavior of Triple-Negative MDA-MB-231 Breast Carcinoma Cells Following the Treatment with 17β-Ethinylestradiol and Levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylselenocysteine Resets the Rhythmic Expression of Circadian and Growth Regulatory Genes Disrupted by Nitrosomethylurea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestin effects on growth in the human breast cancer cell line T-47D--possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Inhibition of MDA-MB-231 cell cycle progression and cell proliferation by C-2-substituted oestradiol mono- and bis-3-O-sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellosaurus cell line MDA-MB-231 (CVCL_0062) [cellosaurus.org]
- 13. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchhub.com [researchhub.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specific Effects of Trimegestone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimegestone. The following information is designed to help you design and troubleshoot control experiments to validate the specific effects of this compound on the progesterone receptor (PR).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I be sure that the effects I'm observing are specific to this compound's interaction with the progesterone receptor (PR)?
A1: To confirm the specificity of this compound's effects, a series of control experiments are essential. These should include:
-
Negative Controls: Use a compound known to be inactive at the PR. While a perfect structurally analogous inactive compound may not be readily available, using the vehicle (e.g., DMSO) as a negative control is standard. Additionally, the PR antagonist RU486 (Mifepristone) can be used to demonstrate that the effects of this compound are blocked when the PR is inhibited.[1][2][3][4][5]
-
Positive Controls: Compare the effects of this compound to known PR agonists, such as progesterone or the synthetic progestin Medroxyprogesterone Acetate (MPA).[1][6] This will help benchmark the potency and efficacy of this compound.
-
Off-Target Controls: Test this compound's activity on other steroid hormone receptors for which it is known to have low affinity, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This is typically done using reporter gene assays in cell lines that express these receptors.[6]
Q2: I am seeing a response in my cell-based assay even in the absence of this compound. What could be the cause?
A2: This "background" signal could be due to several factors:
-
Endogenous Hormones in Serum: Fetal bovine serum (FBS) used in cell culture media contains endogenous steroids that can activate nuclear receptors. To eliminate this, use charcoal-stripped FBS, which has had these hormones removed.
-
Constitutive Activity of the Reporter: Some reporter gene constructs may have a low level of baseline activity in the absence of a ligand. Ensure you have a true negative control (vehicle-treated cells) to subtract this baseline from your measurements.
-
Cell Line Issues: The cell line you are using may have endogenous expression of receptors or signaling pathways that are being activated by other components in the media. Ensure your cell line is well-characterized for your specific application.
Q3: My reporter gene assay results for this compound are not consistent. What are the common pitfalls?
A3: Inconsistent results in reporter gene assays can arise from several sources. Here is a troubleshooting guide:
-
Transfection Efficiency: If you are using transient transfection, variations in transfection efficiency can lead to inconsistent reporter expression.
-
Solution: Use a co-transfected internal control vector (e.g., a Renilla luciferase reporter) to normalize your results to the firefly luciferase reporter activity.
-
-
Cell Passage Number: Cell lines can change their characteristics over time with repeated passaging.
-
Solution: Use cells within a defined low passage number range for all experiments.
-
-
Reagent Quality: Ensure all reagents, including the test compound, are of high quality and have not degraded.
-
Solution: Prepare fresh dilutions of this compound and control compounds for each experiment from a validated stock solution.
-
-
Incubation Times: The timing of compound treatment and cell lysis can impact the results.
-
Solution: Optimize and strictly adhere to incubation times for all experiments.
-
Q4: How do I design an experiment to test for this compound's off-target effects on Androgen, Glucocorticoid, and Mineralocorticoid receptors?
A4: You can assess off-target effects using reporter gene assays in cell lines that specifically express each of these receptors.
-
Androgen Receptor (AR): Use a cell line that expresses AR (e.g., PC-3 cells stably transfected with an AR expression vector) and an androgen-responsive element (ARE) driving a luciferase reporter.
-
Positive Control: Dihydrotestosterone (DHT)
-
Antagonist Control: Bicalutamide
-
-
Glucocorticoid Receptor (GR): Use a cell line that expresses GR (e.g., HEK293 or A549 cells) and a glucocorticoid-responsive element (GRE) driving a luciferase reporter.[6][7]
-
Mineralocorticoid Receptor (MR): Use a cell line that expresses MR and a mineralocorticoid-responsive element (MRE) driving a luciferase reporter.
In each case, you will treat the cells with a dose-response of this compound and compare the resulting reporter activity to the vehicle control and the respective positive and antagonist controls. A lack of significant reporter activation by this compound would indicate high specificity for the progesterone receptor.
Quantitative Data Summary
The following table summarizes the relative binding affinities (RBA) and functional potencies (EC50/IC50) of this compound and various control compounds for the human progesterone, androgen, glucocorticoid, and mineralocorticoid receptors. This data is compiled from various in vitro studies and demonstrates the high potency and selectivity of this compound for the progesterone receptor.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| RBA (%) | EC50 (nM) | RBA (%) | IC50 (nM) | |
| This compound | ~600 | ~0.2 | <5 | >1000 |
| Progesterone | 100 | ~1-10 | <1 | >1000 |
| Medroxyprogesterone Acetate (MPA) | ~100-200 | ~0.1-1 | ~1-5 | ~100-500 |
| RU486 (Mifepristone) | High (Antagonist) | - | High (Antagonist) | - |
| Dihydrotestosterone (DHT) | <1 | >1000 | 100 | ~1-5 |
| Dexamethasone | <1 | >1000 | <1 | >1000 |
| Aldosterone | <1 | >1000 | <1 | >1000 |
Note: RBA values are relative to the natural ligand for each receptor (Progesterone for PR, DHT for AR, Dexamethasone for GR, and Aldosterone for MR), which is set to 100%. EC50 and IC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are approximate values for comparative purposes.
Key Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol is a general guideline for determining the relative binding affinity of this compound for the progesterone receptor.
Materials:
-
PR-positive cell line (e.g., T47D) or purified PR protein.
-
Radiolabeled progesterone (e.g., [³H]-Progesterone).
-
Unlabeled progesterone (for standard curve).
-
This compound and other control compounds.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and vials.
-
Filtration apparatus.
Procedure:
-
Prepare Cell Lysate/Protein: If using a cell line, prepare a cytosolic extract containing the PR.
-
Set up Competition Reaction: In microcentrifuge tubes, combine the PR preparation, a fixed concentration of radiolabeled progesterone, and varying concentrations of unlabeled progesterone (for the standard curve) or your test compounds (this compound, controls).
-
Incubate: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separate Bound from Free Ligand: Use a method like dextran-coated charcoal or filtration to separate the PR-bound radioligand from the unbound radioligand.
-
Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Luciferase Reporter Gene Assay for PR Activity
This protocol outlines the steps to measure the functional activity of this compound as a PR agonist.
Materials:
-
A suitable host cell line (e.g., HEK293) that does not endogenously express PR.
-
An expression vector for the human progesterone receptor (hPR).
-
A reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene (e.g., pPRE-Luc).
-
A control vector for normalization (e.g., a Renilla luciferase vector).
-
Transfection reagent.
-
Cell culture medium with charcoal-stripped FBS.
-
This compound, progesterone (positive control), RU486 (antagonist control), and vehicle (negative control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the hPR expression vector, the pPRE-Luc reporter vector, and the Renilla control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing charcoal-stripped FBS and the test compounds at various concentrations. Include all necessary controls.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Visualizations
Caption: Experimental workflow for validating this compound's specificity.
Caption: this compound's primary signaling pathway and potential off-target interactions.
References
- 1. Rat uterine complement C3 expression as a model for progesterone receptor modulators: characterization of the new progestin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifertility actions of the progesterone antagonist RU 486 include direct inhibition of placental hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
Trimegestone vs. Medroxyprogesterone Acetate: An In Vitro Comparative Analysis
In the landscape of synthetic progestins, trimegestone (TMG) and medroxyprogesterone acetate (MPA) are two prominent compounds utilized in hormone replacement therapy and contraception. While both exert their primary effects through the progesterone receptor (PR), their molecular interactions and cellular responses exhibit distinct differences. This guide provides an objective in vitro comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Pharmacodynamics: A Summary of In Vitro Data
An extensive in vitro characterization reveals that while both this compound and MPA are potent progestins, TMG demonstrates a more selective receptor binding profile.[1] The following tables summarize the key quantitative data from comparative studies.
| Parameter | This compound (TMG) | Medroxyprogesterone Acetate (MPA) | Cell Line/System | Reference |
| Human PR Binding Affinity (IC50) | Similar to MPA | Similar to TMG | Human PR | [1][2] |
| Rat PR Binding Affinity (IC50) | 3.3 nM | 53.3 nM | Rat PR | [1][2] |
| Alkaline Phosphatase Activity (EC50) | 0.1 nM | Comparable to TMG | T47D | [1] |
| Cell Proliferation (EC50) | 0.02 nM | Comparable to TMG | T47D | [1] |
| PR-mediated Gene Activation (EC50) | 0.2 nM | 0.2 nM | HESC-T (with ER) | [1] |
| GR-mediated Gene Activation (EC50) | No effect | ~10 nM | HESC-T (without ER) | [1] |
| GR-mediated Gene Activation (EC50) | No effect | ~30 nM | A549 | [1][2] |
| Androgenic Activity | Weak antiandrogenic | Androgenic | L929 | [1][2] |
Table 1: Comparative in vitro activity of this compound and Medroxyprogesterone Acetate.
In-Depth Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited above, providing a framework for understanding the derivation of the comparative data.
Progesterone Receptor (PR) Competitive Binding Assay
This assay quantifies the affinity of a compound for the progesterone receptor relative to a known radiolabeled progestin.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell proliferation or viability.
References
Trimegestone vs. Levonorgestrel: A Comparative Analysis of Progesterone Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Trimegestone and Levonorgestrel, two synthetic progestins, focusing on their interaction with the progesterone receptor (PR). The following sections present quantitative data on their binding affinity and transactivation potency, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data on the interaction of this compound and Levonorgestrel with the progesterone receptor. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
| Parameter | This compound | Levonorgestrel | Reference Compound | Species/Cell Line | Reference |
| Progesterone Receptor Binding Affinity | |||||
| Relative Binding Affinity (%) | Higher than Levonorgestrel | - | Progesterone (100%) | Human | [1] |
| IC50 (nM) | 3.3 | Not directly comparable | - | Rat | [2][3] |
| Relative Binding Affinity (%) | - | 323 | Progesterone (100%) | Not Specified | [4] |
| Progesterone Receptor Transactivation | |||||
| EC50 (nM) for Alkaline Phosphatase Activity | 0.1 | Not Available | - | T47D cells | [2][3] |
| EC50 (nM) for Cell Proliferation | 0.02 | Not Available | - | T47D cells | [2][3] |
| EC50 (nM) for HRE-tk-luciferase activity | 0.2 | Not Available | Medroxyprogesterone Acetate (MPA) | HESC-T cells | [2][3] |
| In Vivo Progestational Activity | |||||
| Potency | More potent than reference progestins in endometrial transformation (rabbit), prevention of uterotrophic effect of estradiol (mouse), traumatic deciduoma formation (rat), and oral antiovulatory activity (rat).[2][5] | Potent progestogen | - | Various | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosol preparation from tissues rich in progesterone receptors (e.g., rabbit uterus) or cells overexpressing the human progesterone receptor.
-
Radioligand: A high-affinity radiolabeled progestin, such as [³H]-Promegestone (R5020).
-
Test Compounds: this compound and Levonorgestrel.
-
Assay Buffer: Tris-HCl buffer containing molybdate and glycerol to stabilize the receptor.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (this compound or Levonorgestrel) and a fixed amount of the receptor preparation. Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Progesterone Receptor Transactivation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, T47D) that is co-transfected with two plasmids:
-
An expression vector for the human progesterone receptor.
-
A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene.
-
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compounds: this compound and Levonorgestrel.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the progesterone receptor expression vector and the PRE-luciferase reporter plasmid.
-
Treatment: Seed the transfected cells into a multi-well plate and, after allowing them to attach, treat them with varying concentrations of the test compounds (this compound or Levonorgestrel). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the logarithm of the test compound concentration. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from this dose-response curve.
McPhail Test (Endometrial Transformation Assay)
This in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
Materials:
-
Animals: Immature female rabbits.
-
Hormones: Estradiol and the test compounds (this compound and Levonorgestrel).
-
Vehicle: A suitable vehicle for dissolving and administering the compounds (e.g., sesame oil).
Procedure:
-
Estrogen Priming: Prime the immature rabbits with daily injections of estradiol for a set period (e.g., 6 days) to induce endometrial proliferation.
-
Treatment with Test Compound: Following the estrogen priming phase, administer the test compounds (this compound or Levonorgestrel) at various doses for a subsequent period (e.g., 5 days).
-
Tissue Collection and Histological Examination: At the end of the treatment period, euthanize the animals and collect the uteri. Fix the uterine tissue, prepare histological sections, and stain them (e.g., with hematoxylin and eosin).
-
Scoring: Examine the endometrial sections microscopically and score the degree of glandular proliferation and secretory transformation based on the McPhail scale. The scale ranges from 0 (no progestational effect) to +4 (maximal secretory transformation).
-
Data Analysis: Determine the dose of each compound required to produce a defined level of endometrial transformation (e.g., a McPhail score of +2). This allows for the comparison of the relative potencies of the compounds.
Conclusion
The available data indicates that this compound is a potent and selective progestin with a high affinity for the progesterone receptor, qualitatively greater than that of Levonorgestrel.[1] Quantitative data from transactivation assays further support the potent progestogenic activity of this compound.[2][3] In vivo studies consistently demonstrate the high progestational potency of this compound across various models.[2][5] Levonorgestrel is also a potent progestogen, widely used in contraception.[6] The differences in their receptor binding profiles and in vivo activities may translate to different clinical applications and side-effect profiles, warranting further direct comparative studies. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]
- 5. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]
Trimegestone and Norethindrone Acetate: A Comparative Analysis of Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trimegestone and norethindrone acetate, two synthetic progestins, focusing on their influence on gene expression. While direct comparative global transcriptomic data is limited, this document synthesizes available preclinical and clinical findings to offer insights into their distinct and overlapping molecular actions.
Introduction
This compound, a 19-norpregnane derivative, and norethindrone acetate, a 19-nortestosterone derivative, are both widely used in hormone therapy and contraception.[1] Their primary mechanism of action involves binding to and activating the progesterone receptor (PR), a nuclear transcription factor that regulates the expression of a vast array of target genes.[2] This interaction initiates a cascade of molecular events that ultimately alter cellular function in target tissues, most notably the endometrium.
Mechanism of Action and Signaling Pathway
Both this compound and norethindrone acetate exert their effects by binding to intracellular progesterone receptors (PR-A and PR-B). Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[2]
Caption: Generalized signaling pathway for progestins like this compound and norethindrone acetate.
Comparative Effects on Gene Expression
Data on Specific Gene Expression Changes
The following table summarizes the known effects of this compound and norethindrone acetate on the expression of specific genes, compiled from various studies. It is important to note that the experimental systems and conditions in these studies differ, making direct comparisons challenging.
| Gene Target Category | Gene(s) | Effect of this compound | Effect of Norethindrone Acetate | Tissue/Cell Type | Reference |
| Matrix Metalloproteinases | MMP-1, MMP-3 | Suppression of transcripts and secreted protein | Not explicitly studied in direct comparison | Endometrial stromal cells | [3] |
| Coagulation Factors | Fibrinogen, Prothrombin | Not explicitly studied | Downregulation | Human hepatocytes | [4] |
| Coagulation Regulators | PAI-1 | Not explicitly studied | Upregulation | Human hepatocytes | [4] |
| Coagulation Regulators | TF, TFPI, tPA | Not explicitly studied | Upregulation | Human umbilical vein endothelial cells (HUVECs) | [4] |
| Estrogen-Responsive Genes | Complement C3 | Potent antagonist of estrogen-induced expression | Not explicitly studied in direct comparison | Rat uterus | [5] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data and for designing future comparative experiments.
Analysis of Matrix Metalloproteinase (MMP) Expression by this compound
-
Objective: To determine the effect of this compound on the expression of MMP-1 and MMP-3 in endometrial stromal cells.
-
Cell Culture: Primary human endometrial stromal cells were isolated from endometrial biopsies.
-
Treatment: Cells were treated with 10⁻⁶ M 17β-estradiol (E₂), progesterone (P₄), or this compound (T) in the presence and absence of the progesterone receptor antagonist RU486.
-
Gene Expression Analysis: MMP-1 and MMP-3 transcript levels were quantified using RT-PCR.
-
Protein Analysis: Secreted MMP-1 and MMP-3 proteins were measured in the cell culture medium.
-
Immunohistochemistry: Endometrial biopsies from women treated with a this compound-based hormone replacement therapy were stained for MMP-1, MMP-3, and MMP-9.[3]
Caption: Experimental workflow for studying the effect of this compound on MMP expression.
Analysis of Coagulation Gene Expression by Norethindrone Acetate
-
Objective: To investigate the in vitro effects of norethisterone acetate (NETA) on the expression of coagulation genes.
-
Cell Culture: Human hepatocytes and human umbilical vein endothelial cells (HUVECs) were used.
-
Treatment: Cells were treated with 17β-estradiol, estrone, 2-hydroxyestradiol, NETA, and NETA/17β-estradiol (10nM) for 24 hours.
Caption: Experimental workflow for studying norethindrone acetate's effect on coagulation genes.
Discussion and Future Directions
The available evidence suggests that both this compound and norethindrone acetate modulate gene expression primarily through the progesterone receptor, leading to significant physiological effects, particularly in the endometrium. This compound appears to be a potent suppressor of MMPs, which may contribute to its efficacy in controlling bleeding patterns.[3] Norethindrone acetate, on the other hand, has demonstrated effects on the expression of genes involved in coagulation.[4]
The lack of direct comparative, genome-wide studies represents a significant knowledge gap. Future research employing techniques such as RNA sequencing (RNA-seq) or microarrays to directly compare the transcriptomic profiles induced by this compound and norethindrone acetate in relevant cell types (e.g., primary endometrial stromal cells, breast cancer cell lines) under identical experimental conditions is crucial. Such studies would provide a comprehensive, unbiased view of their respective gene regulatory networks and could help to elucidate the molecular basis for their distinct clinical profiles. This would be invaluable for optimizing their therapeutic use and for the development of next-generation progestins with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound differentially modulates the expression of matrix metalloproteinases in the endometrial stromal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norethisterone acetate alters coagulation gene expression in vitro in human cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat uterine complement C3 expression as a model for progesterone receptor modulators: characterization of the new progestin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trimegestone and Natural Progesterone for Researchers and Drug Development Professionals
An objective analysis of two key progestogenic compounds, detailing their molecular interactions, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
In the landscape of progestogenic agents, both natural progesterone and its synthetic counterparts, known as progestins, play crucial roles in therapeutic applications ranging from hormone replacement therapy to contraception. This guide provides a detailed, data-driven comparison of natural progesterone and trimegestone, a 19-norpregnane derivative synthetic progestin. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacodynamic and pharmacokinetic properties, supported by experimental data and protocols.
Molecular and Pharmacodynamic Profile: A Tale of Affinity and Selectivity
The biological activity of any progestogen is fundamentally dictated by its interaction with steroid receptors. This compound is distinguished by its high affinity and selectivity for the progesterone receptor (PR), with significantly lower affinity for other steroid receptors. Natural progesterone, while the endogenous ligand for the PR, also exhibits notable interactions with other receptors, particularly the mineralocorticoid receptor.
Receptor Binding Affinity
The relative binding affinity (RBA) of a compound to a receptor, compared to a reference ligand, is a critical measure of its potency and potential for off-target effects. The following table summarizes the comparative RBA of this compound and natural progesterone to key human steroid receptors.
| Steroid Receptor | This compound (RBA %) | Natural Progesterone (RBA %) | Reference Ligand (100%) |
| Progesterone Receptor (PR) | High (~125%) | 100 | Progesterone |
| Androgen Receptor (AR) | <1 | <1 | Testosterone |
| Glucocorticoid Receptor (GR) | <1 | 3 | Dexamethasone |
| Mineralocorticoid Receptor (MR) | <5 | 77 | Aldosterone |
| Estrogen Receptor (ER) | No measurable affinity | <0.1 | Estradiol |
Note: Data is compiled from multiple sources and standardized for comparison. The RBA for this compound is estimated based on consistent findings of high PR affinity and very low affinity for other receptors.
This stark difference in receptor binding profiles, particularly at the mineralocorticoid receptor, underpins the distinct pharmacological characteristics of each compound. This compound's profile suggests a more targeted progestogenic effect with a lower likelihood of androgenic, glucocorticoid, or mineralocorticoid-related side effects[1][2]. Conversely, natural progesterone's potent anti-mineralocorticoid activity is a key feature of its physiological and pharmacological action[3].
Pharmacokinetic Properties: The Journey Through the Body
The clinical utility of a drug is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Oral administration, the most common and convenient route, presents significant challenges for natural progesterone due to extensive first-pass metabolism. This compound, however, was designed for oral activity.
| Pharmacokinetic Parameter | Oral this compound | Oral Micronized Progesterone |
| Bioavailability | High (>90%) | Very Low (<10%) |
| Tmax (Time to Peak Concentration) | ~1.0 - 2.0 hours | ~1.5 - 2.5 hours |
| Cmax (Peak Concentration) | Dose-dependent | Highly variable, dose-dependent |
| Elimination Half-life (t½) | ~15 - 17 hours | ~16 - 18 hours |
| Protein Binding | High | 96-99% |
Note: Pharmacokinetic parameters can vary based on formulation, fed/fasted state, and individual patient characteristics.
The low oral bioavailability of progesterone necessitates micronization to enhance absorption, yet it remains a significant limitation[1][4][5]. This compound's high oral bioavailability allows for lower, more precise dosing to achieve therapeutic endometrial effects[6].
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling pathways and the experimental workflows used to elucidate them.
Progesterone Receptor Signaling Pathway
Both this compound and natural progesterone exert their primary effects through the classical nuclear progesterone receptor signaling pathway. The binding of the ligand to the receptor in the cytoplasm induces a conformational change, leading to dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on target genes, thereby modulating gene transcription.
Caption: Classical progesterone receptor signaling pathway.
Experimental Workflow: Competitive Receptor Binding Assay
To determine the relative binding affinity of a compound, a competitive binding assay is a standard and crucial experiment. This workflow illustrates the key steps involved in such an assay.
Caption: Workflow for a competitive receptor binding assay.
Detailed Experimental Protocols
For the data presented to be reproducible and contextually understood, the underlying experimental protocols are paramount. Below are representative methodologies for the key assays discussed.
Protocol 1: Competitive Steroid Receptor Binding Assay
Objective: To determine the in vitro binding affinity of this compound and natural progesterone for the human progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.
Materials:
-
Recombinant human steroid receptors (PR, AR, GR, MR).
-
Radiolabeled ligands: [³H]-Progesterone (for PR), [³H]-Testosterone (for AR), [³H]-Dexamethasone (for GR), [³H]-Aldosterone (for MR).
-
Unlabeled competitors: this compound, Natural Progesterone.
-
Assay Buffer (e.g., Tris-HCl buffer with EDTA, glycerol, and dithiothreitol).
-
96-well filter plates.
-
Scintillation fluid and counter.
Methodology:
-
Receptor Preparation: Prepare dilutions of the recombinant human receptors in chilled assay buffer to a final concentration determined by prior optimization experiments.
-
Competitor Dilution: Prepare a serial dilution series of this compound and natural progesterone in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the respective radiolabeled ligand (e.g., 1-2 nM [³H]-Progesterone).
-
Increasing concentrations of the unlabeled competitor (this compound or natural progesterone).
-
The diluted receptor preparation to initiate the binding reaction.
-
For determining non-specific binding, a high concentration (e.g., 10⁻⁶ M) of the corresponding unlabeled reference steroid is used instead of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 16-18 hours).
-
Separation: Transfer the incubation mixture to a 96-well filter plate and apply a vacuum to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percentage of specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC₅₀ of reference steroid / IC₅₀ of test compound) x 100%.
Protocol 2: Reporter Gene Transactivation Assay
Objective: To measure the functional potency of this compound and natural progesterone in activating progesterone receptor-mediated gene transcription.
Materials:
-
A human cell line that expresses the human progesterone receptor (e.g., T47D breast cancer cells) or a PR-negative cell line co-transfected with a PR expression vector.
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound and Natural Progesterone.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Methodology:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PRE-reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or natural progesterone (typically ranging from 10⁻¹² M to 10⁻⁶ M). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well to lyse the cells and release the cellular contents, including the reporter enzymes.
-
Reporter Assay: Transfer the cell lysates to an assay plate. Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity for each well to account for variations in cell number and transfection efficiency. Plot the normalized reporter activity against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the EC₅₀ value (the concentration that produces 50% of the maximal response), which represents the potency of the compound.
Conclusion
This compound and natural progesterone present distinct pharmacological profiles. This compound is a potent and highly selective progestin with excellent oral bioavailability, making it a suitable candidate for therapeutic applications where targeted progestogenic action is desired with minimal off-target steroid receptor activity. Natural progesterone, while limited by its pharmacokinetic profile upon oral administration, possesses a unique physiological profile, including significant anti-mineralocorticoid effects. The choice between these agents in a drug development context will depend on the desired therapeutic outcome, route of administration, and the acceptable off-target activity profile. The experimental frameworks provided herein offer a basis for the continued evaluation and comparison of these and other novel progestogenic compounds.
References
- 1. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid hormone binding to human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endometrial effects of three doses of this compound, a new orally active progestogen, on the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of Trimegestone against other steroid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of trimegestone, a potent synthetic progestin, against other key steroid hormone receptors. The high selectivity of a progestin for the progesterone receptor (PR) is a critical attribute, minimizing off-target effects and improving its therapeutic index. This document compiles quantitative data from in vitro studies, outlines the experimental methodologies used for validation, and illustrates the underlying biological and experimental processes.
Receptor Binding Affinity Profile
The primary determinant of a steroid's selectivity is its binding affinity for its cognate receptor versus other steroid receptors. The following table summarizes the relative binding affinity of this compound and comparator compounds for the human progesterone receptor (PR-h), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). Affinities are presented as the concentration required to inhibit 50% of radiolabeled ligand binding (IC50) or as a relative binding affinity (RBA) percentage.
Table 1: Competitive Binding Affinity of this compound and Other Progestins for Steroid Receptors
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |
| This compound (TMG) | High Affinity (IC50 ≈ 0.3 nM) | Low Affinity | Low Affinity | Low Affinity | No Measurable Affinity [1] |
| Medroxyprogesterone Acetate (MPA) | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | No Affinity |
| Norethindrone (NET) | High Affinity | Moderate Affinity | Low Affinity | - | No Affinity |
| Levonorgestrel (LNG) | High Affinity | High Affinity | Low Affinity | - | No Affinity |
Data compiled from multiple in vitro studies.[1][2][3] Absolute values can vary based on experimental conditions.
As the data indicates, this compound demonstrates a significantly more favorable selectivity profile compared to other common progestins.[1] It binds with high affinity to the progesterone receptor, while exhibiting low affinity for the androgen, glucocorticoid, and mineralocorticoid receptors.[1] This suggests a lower potential for androgenic side effects (e.g., acne, hirsutism), glucocorticoid-related metabolic effects, or mineralocorticoid-driven changes in blood pressure.
Functional Activity Profile (Transactivation)
Beyond binding, it is crucial to assess the functional consequence of that binding—whether the compound acts as an agonist (activator) or antagonist (blocker) at the receptor. This is typically measured via transactivation assays.
Table 2: Functional Steroid Receptor Activity of this compound
| Assay System | Receptor Target | This compound (TMG) Activity | Comparator (MPA) Activity |
| HRE-tk-luciferase (A549 cells) | Glucocorticoid Receptor (GR) | No effect on luciferase activity [2] | Dose-dependent increase (EC50 ≈ 30 nM)[2] |
| HRE-tk-luciferase (L929 cells) | Androgen Receptor (AR) | Weak antiandrogenic activity [2][4] | Androgenic activity[2][4] |
| Alkaline Phosphatase Assay (T47D cells) | Progesterone Receptor (PR) | Potent progestational activity (EC50 ≈ 0.1 nM) [2] | Potent progestational activity (EC50 ≈ 0.1 nM)[2] |
Studies show that this compound is a potent agonist at the progesterone receptor, with an efficacy comparable to medroxyprogesterone acetate (MPA).[2] However, in cell lines expressing glucocorticoid receptors, MPA demonstrates significant agonist activity, whereas this compound shows no such effect.[2] Furthermore, this compound exhibits weak antiandrogenic activity, in contrast to the androgenic activity observed with MPA.[2][4]
Experimental Methodologies
The data presented above is derived from established in vitro assays designed to quantify ligand-receptor interactions and subsequent cellular responses.
Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific steroid receptor.
Protocol Outline:
-
Receptor Preparation: Cytosol extracts containing the target receptor (e.g., human progesterone receptor) are prepared from cell lines or tissues.[5]
-
Incubation: A constant concentration of a high-affinity radiolabeled steroid (e.g., [³H]-promegestone for PR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated (e.g., via dextran-coated charcoal or filtration).
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand is determined and reported as the IC50 value. A lower IC50 indicates a higher binding affinity.
Figure 1. Workflow for a competitive steroid receptor binding assay.
Reporter Gene (Transactivation) Assay
This cell-based assay measures the functional response (agonist or antagonist activity) of a compound after it binds to its target receptor.
Protocol Outline:
-
Cell Culture & Transfection: A suitable mammalian cell line (e.g., A549 for GR, L929 for AR) is cultured.[2] The cells are transiently transfected with two plasmids:
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: Cells are incubated to allow for receptor binding, translocation to the nucleus, and activation of reporter gene transcription.
-
Lysis & Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of its substrate.
-
Data Analysis: The light output is proportional to the level of gene transcription. Dose-response curves are generated to calculate the EC50 (concentration for 50% maximal effect) for agonists or IC50 for antagonists.
Steroid Receptor Signaling Pathway
Steroid hormones, including progestins, primarily exert their effects by binding to intracellular nuclear receptors. This interaction initiates a signaling cascade that culminates in the modulation of target gene expression.
Figure 2. Generalized signaling pathway for nuclear steroid receptors.
The high selectivity of this compound for the progesterone receptor ensures that this pathway is preferentially activated, while pathways governed by androgen, glucocorticoid, and mineralocorticoid receptors are largely unaffected at therapeutic concentrations. This targeted action is fundamental to its clinical efficacy and safety profile.
References
- 1. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone binding to mineralocorticoid receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]
A Comparative Analysis of the Anti-Androgenic Properties of Trimegestone and Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-androgenic activity of Trimegestone and other progestins, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.
Introduction
Progestins, synthetic analogs of the natural hormone progesterone, are integral components of hormone replacement therapy and contraception. Beyond their primary progestational effects, many exhibit varying degrees of affinity for other steroid receptors, including the androgen receptor (AR). This cross-reactivity can lead to either androgenic (agonist) or anti-androgenic (antagonist) effects. This compound (TMG), a 19-norpregnane progestin, is recognized for its potent progestational activity and a favorable safety profile, in part due to its minimal androgenic effects.[1][2] This guide delves into the anti-androgenic characteristics of this compound in comparison to other progestins, presenting quantitative data from in vitro and in vivo studies.
Data Presentation: Comparative Anti-Androgenic Activity
The following tables summarize the in vitro and in vivo anti-androgenic properties of this compound and a selection of other progestins.
In Vitro Androgen Receptor Binding Affinity
This table presents the relative binding affinity (RBA) and inhibition constants (Ki or IC50) of various progestins for the androgen receptor. A lower Ki or IC50 value indicates a higher binding affinity.
| Progestin | Relative Binding Affinity (RBA) for AR (%) | Ki or IC50 for AR (nM) | Androgenic/Anti-androgenic Profile |
| This compound | Very low[3] | Not explicitly quantified, described as weak affinity[2] | Weak anti-androgenic activity[4] |
| Progesterone | 100 (reference) | 36.6 (Ki) | Anti-androgenic[5] |
| Drospirenone | Not specified | Similar potency to hydroxyflutamide (a known anti-androgen)[5] | Anti-androgenic[5] |
| Nomegestrol Acetate | Not specified | More potent than hydroxyflutamide[5] | Anti-androgenic[5] |
| Cyproterone Acetate | Not specified | 4.4 (IC50) | Potent anti-androgenic[6] |
| Medroxyprogesterone Acetate (MPA) | Low | 19.4 (Ki) | Androgenic[5] |
| Norethindrone Acetate (NETA) | Low | 21.9 (Ki) | Androgenic[5] |
| Levonorgestrel (LNG) | 220 (relative to DHT)[7] | High affinity | Androgenic[8] |
| Gestodene (GSD) | 118 (relative to DHT)[7] | High affinity | Androgenic[8] |
In Vivo Anti-Androgenic Activity (Hershberger Assay)
The Hershberger assay is an in vivo method to assess the androgenic and anti-androgenic properties of a substance by measuring the weight of androgen-dependent tissues in castrated male rats. A decrease in tissue weight in the presence of an androgen and the test substance indicates anti-androgenic activity.
| Progestin | Hershberger Assay Outcome |
| This compound | No significant androgenic activity observed.[1] |
| Other Progestins | Data for direct comparison in the same study is limited. However, progestins with high AR binding affinity and androgenic in vitro profiles, such as levonorgestrel, would be expected to show androgenic effects, while those with anti-androgenic profiles, like cyproterone acetate, would show a reduction in androgen-stimulated tissue growth. |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity of a test compound to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor in a cell-free system, typically using a cytosolic preparation from rat prostate.[9][10]
Detailed Methodology:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.[9]
-
Competitive Binding Incubation: A constant concentration of the radiolabeled androgen and varying concentrations of the unlabeled test compound (progestin) are incubated with the cytosol preparation.[11]
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[9]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. This value can be used to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound for the androgen receptor.[11]
Hershberger Bioassay for Anti-Androgenic Activity
Objective: To assess the in vivo anti-androgenic activity of a test substance.[12]
Principle: This assay relies on the androgen-dependent growth of specific tissues in the male reproductive tract of castrated rats. A test substance with anti-androgenic properties will inhibit the growth of these tissues when co-administered with a reference androgen.[13][14]
Detailed Methodology:
-
Animal Preparation: Peripubertal male rats are castrated and allowed a recovery period of at least seven days.[14]
-
Dosing: The animals are divided into groups and treated daily for 10 consecutive days. The control group receives a vehicle, a positive control group receives a reference androgen (e.g., testosterone propionate), and the test groups receive the reference androgen along with different doses of the test substance (progestin).[15]
-
Necropsy and Tissue Collection: Approximately 24 hours after the last dose, the animals are euthanized, and five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[13]
-
Data Analysis: The weights of the androgen-dependent tissues from the test groups are compared to those of the positive control group. A statistically significant decrease in the weight of at least two of the five tissues indicates anti-androgenic activity.[12]
Mechanism of Anti-Androgenic Action
The primary mechanism by which progestins with anti-androgenic properties exert their effects is through competitive antagonism of the androgen receptor.[16]
Signaling Pathway:
-
Androgen Binding: In the absence of an antagonist, androgens (like testosterone or dihydrotestosterone) enter the cell and bind to the androgen receptor (AR) in the cytoplasm.[17]
-
Receptor Activation and Translocation: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus.[17][18]
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for androgenic effects.[16][17]
-
Competitive Antagonism: Anti-androgenic progestins, like this compound, have a chemical structure that allows them to bind to the AR. However, this binding does not induce the correct conformational change required for receptor activation. By occupying the binding site, they prevent androgens from binding and initiating the signaling cascade, thereby blocking the androgenic response.[16]
Conclusion
This compound exhibits a favorable pharmacological profile with potent progestogenic activity and weak anti-androgenic properties. This is attributed to its low binding affinity for the androgen receptor. In contrast, other progestins display a wide spectrum of activity at the androgen receptor, ranging from potent anti-androgens like cyproterone acetate and nomegestrol acetate to androgenic compounds such as levonorgestrel and medroxyprogesterone acetate. The selection of a progestin for therapeutic use should, therefore, consider its specific androgenic or anti-androgenic potential to optimize clinical outcomes and minimize side effects. The experimental protocols detailed in this guide provide standardized methods for the continued evaluation and comparison of the anti-androgenic properties of new and existing progestins.
References
- 1. Portico [access.portico.org]
- 2. The pharmacological profile of a novel norpregnance progestin (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. policycommons.net [policycommons.net]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Trimegestone and Progesterone: Genomic and Non-Genomic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the genomic and non-genomic signaling mechanisms of the synthetic progestin Trimegestone and the endogenous steroid hormone progesterone. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Progesterone, a key steroid hormone, exerts its physiological effects through both classical genomic and rapid non-genomic signaling pathways. This compound, a synthetic 19-norpregnane progestin, is known for its potent and selective progestogenic activity.[1][2] Understanding the nuances of their signaling mechanisms is crucial for predicting their therapeutic efficacy and potential side effects. This guide will delve into the distinct ways these two compounds interact with cellular machinery, supported by quantitative data and detailed experimental protocols.
Genomic Signaling: A Tale of Potency and Selectivity
Both this compound and progesterone initiate their primary genomic effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[1]
This compound distinguishes itself through its high potency and selectivity for the PR.[2][3] Experimental data consistently demonstrates that this compound binds to the PR with a higher affinity than progesterone and many other synthetic progestins.[2]
Quantitative Comparison of Genomic Activity
The following table summarizes key quantitative parameters that highlight the differences in the genomic signaling of this compound and progesterone.
| Parameter | This compound | Progesterone | Reference(s) |
| Receptor Binding Affinity | |||
| Relative Binding Affinity (RBA) for human PR | 588% - 690% (relative to Progesterone = 100%) | 100% | [4] |
| IC50 for rat PR | 3.3 nM | Not directly compared in the same study, but progesterone's affinity is lower. | [5] |
| Functional Potency (Transactivation) | |||
| EC50 for Alkaline Phosphatase Activity (T47D cells) | 0.1 nM | Not directly compared in the same study. | [5] |
| EC50 for HRE-tk-luciferase activity (HESC-T cells) | 0.2 nM | Not directly compared in the same study. | [5] |
| Receptor Selectivity | |||
| Affinity for Androgen Receptor (AR) | Weak | Weak | [3] |
| Affinity for Glucocorticoid Receptor (GR) | Weak | Weak | [3] |
| Affinity for Mineralocorticoid Receptor (MR) | Weak | Weak | [3] |
| Affinity for Estrogen Receptor (ER) | No measurable affinity | No measurable affinity | [3] |
Non-Genomic Signaling: A Clear Divergence
A significant distinction between this compound and progesterone lies in their non-genomic signaling capabilities. Progesterone is well-documented to elicit rapid, non-transcriptional effects initiated at the cell membrane. These actions are mediated by various receptors, including membrane progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1).[6] Activation of these receptors triggers a cascade of intracellular signaling events, including the modulation of MAPK/ERK and PI3K/Akt pathways, and rapid changes in intracellular calcium levels.[4][6]
In stark contrast, there is a notable absence of evidence in the current scientific literature for similar non-genomic signaling by this compound. The available data suggests that this compound's mechanism of action is predominantly, if not exclusively, genomic.
Signaling Pathway Diagrams
To visually represent these signaling mechanisms, the following diagrams have been generated using the DOT language.
Caption: Classical genomic signaling pathway for this compound and progesterone.
Caption: Overview of progesterone's non-genomic signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to characterize the signaling of this compound and progesterone.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
-
Preparation of Receptor Source: A cell line or tissue homogenate expressing the progesterone receptor is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone or a synthetic progestin) and varying concentrations of the unlabeled test compound (this compound or progesterone).
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be derived from the IC50 value.
Reporter Gene Assay
This assay measures the functional consequence of receptor activation, specifically the transactivation of a target gene.
-
Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with an expression vector for the progesterone receptor (if not endogenously expressed) and a reporter plasmid. The reporter plasmid contains a progesterone response element (PRE) upstream of a reporter gene, such as luciferase.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or progesterone).
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed reporter protein.
-
Measurement of Reporter Activity: The activity of the reporter protein is measured. For luciferase, a substrate is added, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.
Caption: A typical workflow for a reporter gene assay.
Conclusion
This compound and progesterone, while both acting as agonists for the progesterone receptor, exhibit distinct signaling profiles. This compound is a highly potent and selective activator of the classical genomic signaling pathway.[2][3] In contrast, progesterone demonstrates a dual mechanism of action, engaging in both genomic and a variety of non-genomic signaling cascades.[6] The current body of scientific literature does not provide evidence for non-genomic actions of this compound. This fundamental difference is critical for researchers and drug developers to consider when evaluating the potential therapeutic applications and physiological effects of these two compounds. The high selectivity of this compound for the progesterone receptor may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to progesterone. However, the lack of non-genomic activity may also mean it does not replicate the full spectrum of progesterone's physiological effects. Further research into the potential for non-genomic signaling of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The preclinical biology of a new potent and selective progestin: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: expanding therapeutic choices for the treatment of the menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of ATP-induced calcium signaling by progesterone in T47D-Y breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of this compound: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trimegestone and Medroxyprogesterone Acetate in Endometrial Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trimegestone (TMG) and Medroxyprogesterone Acetate (MPA) in promoting the differentiation of endometrial stromal cells, a critical process for uterine receptivity and successful embryo implantation. This analysis is supported by experimental data from in vitro studies, detailing the methodologies employed and presenting quantitative comparisons where available.
Executive Summary
This compound and Medroxyprogesterone Acetate are synthetic progestins that play a crucial role in regulating endometrial function. While both compounds effectively induce a progestational response in endometrial stromal cells, their efficacy and mechanisms of action exhibit notable differences. This compound, a 19-norpregnane derivative, is a highly potent and selective progestin with minimal off-target effects. In contrast, MPA, a 17α-hydroxyprogesterone derivative, demonstrates significant glucocorticoid activity alongside its progestogenic effects. This fundamental difference in receptor selectivity may underlie variations in their overall impact on endometrial cell differentiation and function.
Comparative Efficacy in Endometrial Cell Differentiation
The differentiation of endometrial stromal cells, known as decidualization, is characterized by morphological and biochemical changes, including the production of key biomarkers such as prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1).
While direct comparative studies quantifying the induction of PRL and IGFBP-1 by both this compound and MPA in the same experimental setting are limited in the available literature, their progestogenic potency has been compared using other markers.
Table 1: Comparison of Progestogenic Activity of this compound and MPA
| Parameter | This compound (TMG) | Medroxyprogesterone Acetate (MPA) | Reference |
| Progesterone Receptor (PR) Binding Affinity (Human) | Similar to MPA | Similar to TMG | [1] |
| EC50 for HRE-tk-luciferase activity in HESC-T cells | 0.2 nM | 0.2 nM | [1] |
| Glucocorticoid Receptor (GR) Mediated Activity | No significant activity | Yes (EC50 of ~10 nM for HRE-tk-luciferase activity in PR-negative HESC-T cells) | [1] |
This data indicates that while both this compound and MPA have comparable potency in activating the progesterone receptor, MPA's additional glucocorticoid activity represents a significant point of differentiation.
Signaling Pathways in Endometrial Cell Differentiation
The process of endometrial cell differentiation is primarily driven by the activation of the progesterone receptor (PR), a nuclear transcription factor. Upon ligand binding, the PR dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, initiating their transcription. This leads to the synthesis of proteins like prolactin and IGFBP-1, which are hallmarks of decidualization. MPA's ability to also bind to the glucocorticoid receptor (GR) introduces an additional layer of complexity to its signaling cascade.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Trimegestone
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Trimegestone. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from dust particles and splashes.[2] |
| Respiratory Protection | N95 or higher rated respirator | NIOSH-approved | To prevent inhalation of fine dust particles, especially during weighing or transfer operations. |
| Body Protection | Laboratory coat | Full-length, buttoned | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to immediate storage.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Transport the container to a designated and controlled laboratory area.
-
-
Preparation and Engineering Controls:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize dust generation and inhalation.[3]
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment, including weighing tools, spatulas, and waste containers, readily available within the containment area.
-
-
Donning of Personal Protective Equipment (PPE):
-
Before handling the compound, don the required PPE in the following order: laboratory coat, respirator, eye protection, and gloves.
-
-
Weighing and Aliquoting:
-
Carefully open the container inside the fume hood.
-
Use appropriate tools (e.g., anti-static spatula) to weigh the desired amount of this compound onto a tared weigh boat.
-
Minimize the creation of dust.
-
Close the primary container tightly immediately after use.
-
-
Sample Preparation (Solubilization):
-
If preparing a solution, add the solvent to the weighed this compound in a closed container within the fume hood.
-
Ensure the container is properly sealed before mixing or vortexing.
-
-
Decontamination of Work Area:
-
After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol).
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Remove gloves first, followed by the laboratory coat, eye protection, and finally the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Segregation of Waste:
-
Maintain separate, clearly labeled waste streams for:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and wipes.
-
Liquid Waste: Unused solutions containing this compound.
-
Sharps Waste: Contaminated needles or other sharps.
-
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, sealed plastic bag or container labeled "Hazardous Pharmaceutical Waste" and with the chemical name "this compound."
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. The label should include "Hazardous Pharmaceutical Waste" and "this compound."
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
